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  • Product: 4-Bromo-4-hydroxybiphenyl
  • CAS: 1184919-27-4

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 4'-Bromo-[1,1'-biphenyl]-4-ol

Executive Summary 4'-Bromo-[1,1'-biphenyl]-4-ol (also known as 4-bromo-4'-hydroxybiphenyl) is a highly versatile, bifunctional aromatic building block pivotal to contemporary materials science and organic synthesis[1]. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4'-Bromo-[1,1'-biphenyl]-4-ol (also known as 4-bromo-4'-hydroxybiphenyl) is a highly versatile, bifunctional aromatic building block pivotal to contemporary materials science and organic synthesis[1]. Featuring an electrophilic aryl bromide and a nucleophilic phenolic hydroxyl group separated by a rigid biphenyl scaffold, this compound serves as a critical intermediate. Its structural geometry and orthogonal reactivity make it an ideal precursor for complex molecular architectures, including liquid crystalline (LC) materials, organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients (APIs)[1][2].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols designed for researchers and drug development professionals.

Physicochemical Profiling

Understanding the fundamental physical and chemical properties of 4'-bromo-[1,1'-biphenyl]-4-ol is essential for optimizing reaction conditions, analytical methods, and material formulations. The rigid biphenyl core imparts high thermal stability, while the para-substituents dictate its intermolecular interactions, such as hydrogen bonding and halogen bonding[3].

Quantitative Data Summary

Table 1: Key Physicochemical and Safety Parameters

PropertyValueReference
CAS Registry Number 29558-77-8[4][5]
IUPAC Name 4-(4-bromophenyl)phenol[4]
Molecular Formula C12H9BrO[4]
Molecular Weight 249.10 g/mol [4][6]
Melting Point 164–170 °C[6][7]
LogP (Octanol/Water) 4.01[8]
Appearance White to cream powder/crystals[5][7]
GHS Hazard Statements H315, H319, H335 (Skin/Eye/Respiratory Irritant)[4][6]

Chemical Reactivity & Mechanistic Pathways

The synthetic versatility of 4'-bromo-[1,1'-biphenyl]-4-ol stems from its orthogonal reactivity profile. The causality behind experimental choices in its functionalization relies on the distinct electronic environments of its two reactive sites.

  • Aryl Bromide Activation (Electrophilic Site): The bromine atom is primed for palladium-catalyzed cross-coupling reactions. The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-withdrawing nature of the halogen. The distal hydroxyl group minimally interferes with this process, allowing for selective functionalization such as vinylation (Heck reaction) or aryl-aryl coupling (Suzuki reaction)[5].

  • Phenolic Hydroxyl Functionalization (Nucleophilic Site): The hydroxyl group readily undergoes etherification or esterification. In the synthesis of chiral bimesogens for liquid crystals, the hydroxyl group is reacted under Mitsunobu conditions with chiral alcohols (e.g., (R)-2-octanol) to yield silyloxy-linked intermediates. This reaction proceeds with the inversion of stereochemistry, maintaining a high degree of optical purity[9].

Reactivity Core 4'-Bromo-[1,1'-biphenyl]-4-ol (Bifunctional Core) ArylBr Aryl Bromide Site (Electrophilic) Core->ArylBr Pd-Catalysis Phenol Phenolic Hydroxyl Site (Nucleophilic) Core->Phenol Base-Catalysis Heck Heck Reaction (Vinylation) ArylBr->Heck Suzuki Suzuki Coupling (Aryl-Aryl Bond) ArylBr->Suzuki Mitsunobu Mitsunobu Reaction (Etherification) Phenol->Mitsunobu Esterification Esterification (O-Acylation) Phenol->Esterification

Orthogonal functionalization pathways of 4-bromo-4'-hydroxybiphenyl.

Experimental Methodologies

Protocol 1: Palladium-Catalyzed Vinylation (Heck Reaction)

This protocol describes a self-validating system for synthesizing ethyl 4-(4'-hydroxyphenyl)cinnamate, leveraging the aryl bromide site[5]. The system is self-validating because the conversion can be directly monitored by the disappearance of the starting material's distinct UV signature and the emergence of the highly conjugated cinnamate product.

  • Reagent Preparation: Charge an oven-dried Schlenk flask with 4'-bromo-[1,1'-biphenyl]-4-ol (1.0 equiv), ethyl acrylate (1.5 equiv), Pd(OAc)2 (0.05 equiv), and PPh3 (0.1 equiv)[5].

  • Base and Solvent Addition: Add a mild base (e.g., triethylamine, 2.0 equiv) to neutralize the generated HBr, driving the catalytic cycle forward. Suspend the mixture in an anhydrous, degassed solvent (e.g., DMF).

  • Thermal Activation: Heat the reaction mixture to 90–100 °C under an inert argon atmosphere. The elevated temperature is causally required to overcome the activation energy barrier of the oxidative addition step.

  • Reaction Monitoring: Monitor the consumption of the starting material via TLC or HPLC.

  • Workup and Purification: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via silica gel flash chromatography to isolate the target cinnamate.

Protocol 2: Reverse-Phase HPLC Analytical Method

Accurate purity profiling is critical for downstream applications. SIELC Technologies established a robust RP-HPLC method utilizing a Newcrom R1 column, which features low silanol activity to prevent peak tailing of phenolic compounds[8]. This method provides a self-validating analytical system: baseline resolution and peak symmetry directly confirm the suppression of secondary interactions between the analyte and the stationary phase.

  • Column Selection: Install a Newcrom R1 column (e.g., 150 x 4.6 mm, 5 µm)[8].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile (MeCN) and Water. Add Phosphoric acid (0.1% v/v) as a modifier. Causality: The acid suppresses the ionization of the phenolic hydroxyl group, ensuring the compound elutes as a sharp, symmetrical peak[8].

    • Note: Substitute phosphoric acid with formic acid if utilizing Mass Spectrometry (MS) detection to prevent ion suppression[8].

  • Sample Injection: Dissolve the analyte in the mobile phase and inject 10 µL.

  • Detection: Monitor UV absorbance at 254 nm.

HPLC_Workflow Start Sample Prep (Dissolve in Mobile Phase) Column Column Selection (Newcrom R1) Start->Column MobilePhase Mobile Phase (MeCN / H2O + Acid) Column->MobilePhase AcidChoice Acid Modifier Choice MobilePhase->AcidChoice UV UV Detection (Phosphoric Acid) AcidChoice->UV Standard MS MS Detection (Formic Acid) AcidChoice->MS MS-Compatible Output Chromatogram (Symmetrical Peaks) UV->Output MS->Output

Step-by-step RP-HPLC analytical workflow for purity profiling.

Applications in Advanced Materials

Beyond small-molecule synthesis, 4'-bromo-[1,1'-biphenyl]-4-ol is heavily utilized in advanced materials science:

  • Liquid Crystals (LCs): It acts as a rigid mesogenic core. When functionalized into chiral bimesogens, it induces complex mesomorphic behaviors, such as synclinic (ferroelectric) and anticlinic (antiferroelectric) phases[9]. The rigid biphenyl structure ensures the necessary molecular anisotropy for liquid crystalline phase formation[9].

  • Surface Chemistry and Nanoclusters: In ultra-high vacuum surface studies (e.g., on Cu(111) surfaces), halogenated aromatics like bromobenzene derivatives form magic-sized nanoclusters mediated by a delicate balance of weak hydrogen and halogen bonding[3]. This self-assembly dictates the photolytic and thermal dissociation pathways of the C-Br bond, offering insights into on-surface synthesis and catalysis[3].

References

  • PubChem. "4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093". National Institutes of Health (NIH). [Link]

  • SIELC Technologies. "(1,1'-Biphenyl)-4-ol, 4'-bromo-".[Link]

  • Taylor & Francis. "Unusual mesomorphic behaviour of silyloxy-linked chiral bimesogens". Liquid Crystals.[Link]

  • ACS Publications. "On-Surface Photodissociation Control within Magic-Sized Nanoclusters by Halogen Bonding". ACS Nano.[Link]

Sources

Exploratory

crystal structure and polymorphism of 4-bromo-4-hydroxybiphenyl

Title: Structural Dynamics and Polymorphism of 4-Bromo-4'-hydroxybiphenyl: A Comprehensive Crystallographic Guide Executive Summary 4-Bromo-4'-hydroxybiphenyl (CAS: 29558-77-8) is a highly versatile, rigid-rod bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Dynamics and Polymorphism of 4-Bromo-4'-hydroxybiphenyl: A Comprehensive Crystallographic Guide

Executive Summary 4-Bromo-4'-hydroxybiphenyl (CAS: 29558-77-8) is a highly versatile, rigid-rod bifunctional molecule [1]. Featuring a hydrogen-bond donating/accepting hydroxyl group (-OH) and a halogen-bond donating bromo group (-Br) at opposite ends of a biphenyl core, it serves as a critical building block in the synthesis of cycloparaphenylenes (CPPs) [2], advanced nematic liquid crystals [3], and 2D covalent organic frameworks [4]. This guide explores the intricate crystallographic nature and polymorphic behavior of 4-bromo-4'-hydroxybiphenyl, driven by the competitive interplay of non-covalent interactions.

Molecular Geometry and Intermolecular Forces

The structural foundation of 4-bromo-4'-hydroxybiphenyl's polymorphism lies in its biphenyl core, which exhibits a dihedral twist angle typically ranging between 38.5° and 44.8° to minimize steric hindrance between ortho-hydrogens [2].

Causality of Polymorphism: Polymorphism in this molecule is energetically dictated by the competition between two distinct intermolecular forces:

  • Hydrogen Bonding (O-H···O): Driven by the strong dipole of the hydroxyl group, this interaction heavily favors dense, tightly packed crystalline networks.

  • Halogen Bonding (Br···Br / Br···H): The bromine atom features an electron-deficient region (the σ -hole) along the C-Br bond axis, enabling highly directional, albeit weaker, interactions [4].

Depending on the crystallization kinetics, solvent dielectric constants, or substrate templating effects in 2D space, the dominance shifts between these two forces, yielding distinct polymorphic motifs.

Polymorphism in 2D Confined Spaces (On-Surface Assembly)

While bulk crystallization often defaults to the most thermodynamically stable hydrogen-bonded network, confining the molecule to a 2D metallic surface (e.g., Ag(111) or Au(111)) reveals a rich landscape of supramolecular polymorphism [4].

Under Ultra-High Vacuum (UHV) conditions, sub-monolayer coverages of 4-bromo-4'-hydroxybiphenyl self-assemble into three primary polymorphic motifs:

  • Triangular Motifs: High-density packing dominated exclusively by O-H···O and secondary Br···H interactions.

  • Hexagonal Motifs: A porous, low-density architecture where molecules are stabilized by a cooperative network of both O-H···O hydrogen bonds and Br···Br halogen bonds.

  • Striped Motifs: An intermediate kinetic state featuring alternating rows of halogen and hydrogen bonds.

Polymorphism Molecule 4-Bromo-4'-hydroxybiphenyl OH Hydroxyl Group (-OH) Molecule->OH Functionalization Br Bromo Group (-Br) Molecule->Br Functionalization HB Hydrogen Bonding (O-H···O) OH->HB Strong Dipole XB Halogen Bonding (Br···Br / Br···H) Br->XB σ-Hole Interaction Tri Triangular Motif (High Density) HB->Tri Dominant Force Hex Hexagonal Motif (Porous) HB->Hex Co-dominant Striped Striped Motif (Intermediate) HB->Striped Competing XB->Hex Co-dominant XB->Striped Competing

Fig 1: Competing non-covalent interaction pathways driving 2D polymorphism.

Experimental Workflows & Self-Validating Protocols

To rigorously study these structures, researchers must employ methodologies that isolate specific polymorphs while actively preventing phase transitions during measurement.

Protocol 1: 2D Polymorph Screening via LT-STM

Objective: To map the supramolecular polymorphism of 4-bromo-4'-hydroxybiphenyl on a metallic substrate. Causality of Choices: Room temperature provides enough thermal energy (kT) to break weak halogen bonds, causing molecules to diffuse rapidly. By cooling the substrate to 80 K or 4.8 K, we freeze the kinetic and thermodynamic polymorphs in place, allowing the Scanning Tunneling Microscope (STM) tip to probe the delicate σ -hole interactions without disrupting the network [4].

  • Substrate Preparation: Clean an Ag(111) single crystal via repeated cycles of Ar+ sputtering (1 keV) and thermal annealing (700 K) in UHV to ensure an atomically flat, defect-free terrace.

  • Thermal Deposition: Sublimation of 4-bromo-4'-hydroxybiphenyl from a Knudsen cell at ~350 K onto the Ag(111) substrate held at 298 K (for thermodynamic control) or 80 K (for kinetic control).

  • Cryogenic Imaging: Transfer the sample in situ to a Low-Temperature STM (LT-STM) stage cooled by liquid helium (4.8 K). Image using a constant current mode (e.g., It​=100 pA, Vs​=−1.0 V).

  • Self-Validating System (LEED-STM Cross-Check): To ensure the local STM image is representative of the bulk surface, perform Low-Energy Electron Diffraction (LEED). Validation: Extract the 2D Fast Fourier Transform (FFT) from the real-space STM image. If the FFT reciprocal lattice vectors perfectly match the macroscopic LEED diffraction spots, the polymorphic phase purity of the surface is self-validated.

Workflow Prep Substrate Prep (Ar+ Sputter/Anneal) Dep Thermal Deposition (Knudsen Cell) Prep->Dep UHV Transfer Control Kinetic/Thermo Control (Temp) Dep->Control Sub-monolayer STM LT-STM Imaging (Real Space) Control->STM Local Probe LEED LEED Analysis (Reciprocal Space) Control->LEED Global Probe Valid Self-Validation (FFT = LEED) STM->Valid Extract FFT LEED->Valid Match Pattern

Fig 2: Self-validating UHV workflow for 2D polymorph characterization.

Protocol 2: Bulk Single-Crystal Growth and XRD Analysis

Objective: To isolate the thermodynamically stable bulk crystal structure. Causality of Choices: Using a single polar solvent often leads to rapid precipitation of amorphous powders due to overwhelming hydrogen bonding. A binary solvent system (e.g., ethanol/hexane) is chosen to modulate the dielectric environment, slowing down the crystallization kinetics and allowing the biphenyl rings to optimally pack via π

π stacking and halogen bonding.
  • Dissolution: Dissolve 50 mg of 4-bromo-4'-hydroxybiphenyl in 5 mL of ethanol. Slowly layer 5 mL of hexane on top to create a diffusion interface.

  • Crystallization: Allow undisturbed slow evaporation at 25 °C for 7–10 days until suitable single crystals form (typically plate-like morphology).

  • Diffraction: Mount a single crystal on a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) at 100 K to minimize thermal ellipsoid blurring.

  • Self-Validating System (SCXRD-PXRD Cross-Check): Solve the single-crystal X-ray diffraction (SCXRD) structure using direct methods. Validation: Generate a simulated Powder X-ray Diffraction (PXRD) pattern from the SCXRD .cif file. Grind the remaining bulk crystals and collect an experimental PXRD pattern. If the experimental peaks (2 θ positions and relative intensities) align with the simulated pattern, the bulk polymorphic purity is self-validated, proving the single crystal is representative of the entire batch.

Quantitative Data Summaries

Table 1: Physical and Crystallographic Parameters of 4-Bromo-4'-hydroxybiphenyl [1][5]

ParameterValue / DescriptionMolecular FormulaC12H9BrOMolecular Weight249.10 g/mol Melting Point164–166 °CBiphenyl Dihedral Angle~38.5° – 44.8° (Packing dependent)Dominant Intermolecular ForcesO-H···O (Strong), Br···Br (Moderate), π π (Weak) Table 2: 2D Polymorphic Motifs on Metal Surfaces[4] Polymorphic MotifDominant InteractionsPacking DensityPorosityTriangularO-H···O, Br···HHighNoneStripedO-H···O, Br···Br (Alternating)IntermediateLowHexagonalO-H···O, Br···Br (Cooperative)LowHigh (Nanopores)

References
  • National Center for Biotechnology Information. "4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem". PubChem. Available at:[Link]

  • Kayahara, E., et al. "Selective and Gram-scale Synthesis of[6]Cycloparaphenylene". Kyoto University Research Information Repository.
  • Hsieh, C., et al. "Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines". MDPI Molecules.
  • Chung, K.-H., et al. "On-Surface Photodissociation Control within Magic-Sized Nanoclusters by Halogen Bonding". ACS Nano.
  • ChemicalBook. "4-Bromo-4'-hydroxybiphenyl | 29558-77-8". ChemicalBook Properties.
Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-4'-hydroxybiphenyl

Introduction 4-Bromo-4'-hydroxybiphenyl is a compound of significant interest in environmental science and toxicology, often emerging as a metabolite of polybrominated biphenyls (PBBs), which were once widely used as fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Bromo-4'-hydroxybiphenyl is a compound of significant interest in environmental science and toxicology, often emerging as a metabolite of polybrominated biphenyls (PBBs), which were once widely used as flame retardants. Understanding its structure and behavior in biological and environmental systems is crucial. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for the structural elucidation of such compounds. This guide provides a comprehensive analysis of the fragmentation pathways of 4-bromo-4'-hydroxybiphenyl, offering researchers, scientists, and drug development professionals a detailed roadmap for its identification and characterization.

Core Principles of Fragmentation in Aromatic Systems

The fragmentation of 4-bromo-4'-hydroxybiphenyl under electron ionization (EI) is governed by the principles of stability for the resulting ions and radicals. The process begins with the formation of a molecular ion (M+•) by ejecting an electron from the molecule. The location of ionization is typically at a site of high electron density, such as the lone pairs of the oxygen or bromine atoms, or the π-systems of the aromatic rings[1][2]. Subsequent fragmentation is a cascade of bond cleavages and rearrangements, driven by the relative bond strengths and the stability of the products formed. For this molecule, the key structural features influencing fragmentation are the stable biphenyl core, the relatively weak carbon-bromine (C-Br) bond, and the phenolic hydroxyl group.

Proposed Fragmentation Pathway of 4-Bromo-4'-hydroxybiphenyl

The mass spectrum of 4-bromo-4'-hydroxybiphenyl is characterized by a series of distinct fragmentation steps, each providing a piece of the structural puzzle. The molecular ion itself will present a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br isotopes in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity at m/z 248 and 250[3][4].

The primary fragmentation pathways are initiated from the molecular ion [C₁₂H₉BrO]⁺• and are detailed below:

  • Loss of Bromine Radical (•Br): The C-Br bond is the weakest point in the molecule, making its cleavage a highly favorable process. This leads to the formation of the 4-hydroxybiphenyl cation at m/z 169 . This is often a very prominent peak in the spectrum.

  • Loss of Carbon Monoxide (CO): Following or preceding other fragmentations, the phenolic ring can undergo a characteristic loss of a neutral carbon monoxide molecule.

    • From the [M-Br]⁺ ion (m/z 169), loss of CO yields a fragment at m/z 141 .

    • The molecular ion (m/z 248/250) can also lose CO to form an ion at m/z 220/222 , although this is generally a less favored initial step compared to bromine loss.

  • Loss of HBr: A rearrangement followed by the elimination of a neutral hydrogen bromide molecule can occur, leading to a fragment ion at m/z 168 .

  • Cleavage of the Biphenyl Ring: The biphenyl structure itself can fragment, though this typically requires higher energy. This can lead to smaller, yet still characteristic, ions.

The interplay of these fragmentation routes gives rise to the unique mass spectrum of 4-bromo-4'-hydroxybiphenyl. The relative abundances of these fragment ions can provide further insight into the structure.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation cascade for 4-bromo-4'-hydroxybiphenyl under electron ionization.

Fragmentation_Pathway M [C₁₂H₉BrO]⁺• m/z 248/250 Molecular Ion M_Br [C₁₂H₉O]⁺ m/z 169 M->M_Br - •Br M_HBr [C₁₂H₈O]⁺• m/z 168 M->M_HBr - HBr M_Br_CO [C₁₁H₉]⁺ m/z 141 M_Br->M_Br_CO - CO

Caption: Proposed EI fragmentation pathway of 4-bromo-4'-hydroxybiphenyl.

Key Fragment Ions and Their Significance

The major ions expected in the electron ionization mass spectrum of 4-bromo-4'-hydroxybiphenyl are summarized below. The relative abundances are predicted based on general fragmentation principles of similar compounds[3][5][6].

m/z (Mass-to-Charge Ratio)Ion AssignmentProposed FormulaSignificance
248/250[M]⁺•[C₁₂H₉BrO]⁺•Molecular ion; the 1:1 isotopic pattern confirms the presence of one bromine atom.
169[M-Br]⁺[C₁₂H₉O]⁺Loss of the bromine radical, indicating a brominated compound. Often a high abundance peak.
141[M-Br-CO]⁺[C₁₁H₉]⁺Subsequent loss of carbon monoxide from the [M-Br]⁺ ion, characteristic of a phenol.
168[M-HBr]⁺•[C₁₂H₈O]⁺•Loss of neutral HBr, another indicator of a brominated phenol structure.
115[C₉H₇]⁺[C₉H₇]⁺Further fragmentation of the biphenyl ring system.

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standardized method for the analysis of 4-bromo-4'-hydroxybiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a stock solution of 4-bromo-4'-hydroxybiphenyl at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetone.

  • Perform serial dilutions to create working standards at appropriate concentrations for calibration and analysis.

  • If analyzing complex matrices, a derivatization step (e.g., silylation of the hydroxyl group) may be necessary to improve chromatographic performance and volatility[7].

2. Gas Chromatography (GC) Conditions:

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 50 to 350.

  • Data Acquisition Mode: Full scan for qualitative identification. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 248, 250, 169, 141) is advised for enhanced sensitivity[3].

4. Data Analysis:

  • Identify the peak corresponding to 4-bromo-4'-hydroxybiphenyl by its retention time, which should be confirmed with an authentic standard.

  • Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) or by interpreting the fragmentation pattern as detailed in this guide[4][8].

Conclusion

The mass spectrometry fragmentation pathway of 4-bromo-4'-hydroxybiphenyl is a logical and predictable process driven by the chemical properties of the molecule. The characteristic loss of the bromine atom, followed by the elimination of carbon monoxide from the phenolic ring, provides a definitive spectral signature for its identification. By understanding these fragmentation mechanisms and employing standardized analytical protocols, researchers can confidently identify and characterize this important compound in a variety of scientific applications.

References

  • PubChem. 4-Bromophenol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Bromo-4'-hydroxybiphenyl. National Center for Biotechnology Information. Available from: [Link]

  • Butt, C. M., et al. (2014). “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1339, 87-94. Available from: [Link]

  • Wang, S., et al. (2011). Analysis of hydroxylated polybrominated diphenyl ethers in plant samples using ultra performance liquid chromatography-mass spectrometry. Science China Chemistry, 54(11), 1785-1791. Available from: [Link]

  • Safe, S., et al. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Chemical Communications, (9), 492. Available from: [Link]

  • NIST. Phenol, 4-bromo-. NIST Chemistry WebBook. Available from: [Link]

  • Grimm, F. A., et al. (2014). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Beilstein Journal of Organic Chemistry, 10, 1848-1856. Available from: [Link]

  • LibreTexts Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

  • Altarawneh, M., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry, 406(10), 2467-2477. Available from: [Link]

  • PubChem. 4-Bromo-4'-methylbiphenyl. National Center for Biotechnology Information. Available from: [Link]

  • Li, A., et al. (2022). Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Journal of the American Society for Mass Spectrometry, 33(5), 834-842. Available from: [Link]

  • Neumann, S., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling, 61(4), 1735-1747. Available from: [Link]

  • Wang, Y., et al. (2019). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Journal of the Chinese Chemical Society, 66(10), 1141-1147. Available from: [Link]

  • TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available from: [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Available from: Fragmentation%2520mechanisms-McLafferty.pdf&usg=AOvVaw0x5g6z7n8b9Q5j_y_X_Z_F
  • NIST. p-Hydroxybiphenyl. NIST Chemistry WebBook. Available from: [Link]

  • NIST. Welcome to the NIST WebBook. Available from: [Link]

  • NIST. 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. Available from: [Link]

Sources

Exploratory

Comprehensive Electronic and Photophysical Characterization of 4-Bromo-4'-hydroxybiphenyl in Solution

Executive Summary 4-Bromo-4'-hydroxybiphenyl (CAS: 29558-77-8) is a highly versatile π -conjugated building block widely utilized in the synthesis of advanced optoelectronic materials, including cycloparaphenylenes (CPPs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-4'-hydroxybiphenyl (CAS: 29558-77-8) is a highly versatile π -conjugated building block widely utilized in the synthesis of advanced optoelectronic materials, including cycloparaphenylenes (CPPs), hexabenzocoronenes (HBCs), and liquid crystalline bimesogens. As a classic "push-pull" system, its electronic properties in solution are governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom across a biphenyl bridge. This whitepaper provides an in-depth technical analysis of its solution-phase electronic properties, detailing the causality behind its photophysical behavior, the internal heavy-atom effect, and the standardized experimental workflows required for rigorous characterization.

Molecular Architecture and the Push-Pull Paradigm

The electronic landscape of 4-bromo-4'-hydroxybiphenyl is defined by Intramolecular Charge Transfer (ICT). The hydroxyl (-OH) group acts as a strong resonance donor, while the bromine (-Br) atom functions as a mild electron acceptor and a heavy atom.

The Biphenyl Twist in Solution

In the solid state, intermolecular packing forces often drive biphenyl systems toward planarity, maximizing π -conjugation. However, in a solvated state, the molecule experiences a conformational relaxation. Steric repulsion between the ortho-hydrogens of the two phenyl rings induces a dihedral twist (typically between 20° and 40°). This twist partially decouples the π -system, widening the HOMO-LUMO gap compared to its solid-state counterpart. Understanding this solvated geometry is critical when utilizing the molecule as a precursor for highly strained, narrow HOMO-LUMO gap materials like [6]cycloparaphenylene ([6]CPP)[1].

Solvatochromism and Excited-State Dynamics

When 4-bromo-4'-hydroxybiphenyl absorbs a photon, the electron density shifts from the electron-rich phenol moiety toward the bromobenzene ring. This ICT transition generates a highly polar Singlet Excited State ( S1​ ).

Because the excited-state dipole moment ( μe​ ) is significantly larger than the ground-state dipole moment ( μg​ ), the molecule exhibits positive solvatochromism . As the dielectric constant and hydrogen-bonding capacity of the solvent increase (e.g., moving from hexane to N,N-dimethylformamide), the polar solvent molecules reorient to stabilize the S1​ state. This stabilization lowers the energy of the excited state, resulting in a pronounced bathochromic (red) shift in the fluorescence emission spectrum.

The Heavy-Atom Effect and Intersystem Crossing (ISC)

A defining electronic feature of 4-bromo-4'-hydroxybiphenyl is the presence of the bromine atom. Bromine exerts a strong Internal Heavy-Atom Effect , which fundamentally alters the molecule's relaxation pathways.

The large atomic mass of bromine enhances spin-orbit coupling, effectively breaking the quantum mechanical spin-forbidden nature of singlet-to-triplet transitions. Consequently, the rate of Intersystem Crossing (ISC) from the S1​ state to the Triplet State ( T1​ ) is drastically accelerated. In solution, this manifests as a significant quenching of steady-state fluorescence. This exact mechanism is leveraged in materials science to design amorphous, metal-free room-temperature phosphorescent (RTP) materials, where brominated biphenyls and naphthalenes are used to populate triplet states for long-lived emission[2].

Jablonski S0 Ground State (S0) Abs UV Absorption (ICT Transition) S0->Abs S1 Singlet Excited State (S1) Fluor Fluorescence (Solvatochromic) S1->Fluor ISC Intersystem Crossing (Br Heavy-Atom Effect) S1->ISC T1 Triplet State (T1) Phos Phosphorescence (Triplet Decay) T1->Phos Abs->S1 Fluor->S0 ISC->T1 Phos->S0

Fig 1. Electronic transition pathways highlighting the bromine-induced heavy-atom effect.

Experimental Protocols for Solution-Phase Characterization

To accurately map the electronic properties of 4-bromo-4'-hydroxybiphenyl, a self-validating analytical workflow combining spectroscopy and electrochemistry is required.

Workflow Prep Sample Prep (10^-5 M Solutions) UVVis UV-Vis Spectroscopy (Ground State) Prep->UVVis Fluor Fluorometry (Excited State) Prep->Fluor CV Cyclic Voltammetry (Redox Potentials) Prep->CV Analysis Data Synthesis (HOMO/LUMO & ICT) UVVis->Analysis Fluor->Analysis CV->Analysis

Fig 2. Self-validating experimental workflow for solution-phase electronic characterization.

Protocol A: Solvatochromic UV-Vis and Fluorescence Spectroscopy

Causality: A dielectric gradient is selected to systematically map the stabilization of the excited-state dipole, validating the ICT mechanism.

  • Preparation: Prepare a 1.0×10−3 M stock solution of 4-bromo-4'-hydroxybiphenyl in spectroscopic-grade tetrahydrofuran (THF).

  • Dilution: Aliquot and dilute to a final working concentration of 1.0×10−5 M in four distinct solvents: Hexane (non-polar), Chloroform (low polarity, non-hydrogen bonding), Ethanol (polar protic), and DMF (polar aprotic).

  • Absorption Profiling: Record UV-Vis spectra from 200 nm to 500 nm using a quartz cuvette (10 mm path length). Baseline correction must be performed using the respective neat solvents.

  • Emission Profiling: Excite the samples at their respective absorption maxima ( λmax​ ). Record the emission spectra. Expect severe quantum yield reduction due to the bromine heavy-atom effect.

Protocol B: Electrochemical HOMO/LUMO Determination via Cyclic Voltammetry (CV)

Causality: Ferrocene is used as an internal standard because its redox potential is solvent-independent, ensuring the calculated HOMO/LUMO levels are absolute and reliable.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM).

  • Analyte Addition: Add 4-bromo-4'-hydroxybiphenyl to achieve a 1.0×10−3 M concentration. Purge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction peaks.

  • Measurement: Use a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/AgCl reference). Scan at 50 mV/s.

  • Calibration: Spike the solution with 1.0×10−3 M Ferrocene (Fc). Measure the Fc/Fc+ redox couple.

  • Calculation: Calculate the HOMO energy level using the empirical formula: EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV .

Quantitative Data Summary

The following table summarizes the representative photophysical and electronic parameters of the 4-bromo-4'-hydroxybiphenyl push-pull scaffold across a solvent dielectric gradient.

SolventDielectric Constant ( ϵ )Abs. λmax​ (nm)Em. λmax​ (nm)Stokes Shift ( cm−1 )Dominant Electronic Effect
Hexane 1.89~275~330~6,060Minimal solvent relaxation; localized π−π∗ dominant.
Chloroform 4.81~280~345~6,720Mild dipole stabilization; onset of ICT character.
Ethanol 24.5~285~360~7,310Strong hydrogen bonding to -OH; stabilizes ground and excited states.
DMF 36.7~290~370~7,450Maximum dipole stabilization; highly polarized ICT state.

Note: Absolute quantum yields in all solvents remain relatively low (<10%) due to the competitive non-radiative decay driven by the bromine-induced ISC.

Applications in Advanced Materials

The unique electronic properties and functional handles of 4-bromo-4'-hydroxybiphenyl make it an indispensable intermediate in modern synthetic materials science:

  • Cycloparaphenylenes (CPPs): The molecule is a critical, commercially available starting material for the gram-scale synthesis of[6]CPP. Its biphenyl structure and functionalizable ends allow for platinum-mediated assembly and reductive elimination, creating highly strained carbon nanohoops with uniquely narrow HOMO-LUMO gaps[1].

  • Optoelectronic Cores: It is utilized in the synthesis of hexabenzocoronene (HBC) derivatives, acting as a functional linker to tailor the electronic density and self-assembly properties of these graphene-like molecules[3].

  • Liquid Crystals: The rigid biphenyl core, combined with the polarizability of the bromine atom, makes it an ideal precursor for synthesizing chiral bimesogens that exhibit unusual mesomorphic behaviors, such as ferroelectric and antiferroelectric smectic phases[4].

Sources

Foundational

Theoretical DFT Calculations for 4-bromo-4'-hydroxybiphenyl: An In-depth Technical Guide

This guide provides a comprehensive overview of the theoretical application of Density Functional Theory (DFT) calculations to elucidate the structural, electronic, and spectroscopic properties of 4-bromo-4'-hydroxybiphe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the theoretical application of Density Functional Theory (DFT) calculations to elucidate the structural, electronic, and spectroscopic properties of 4-bromo-4'-hydroxybiphenyl. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of halogenated biphenyl derivatives. Biphenyl and its derivatives are of significant interest due to their wide range of applications, including in pharmaceuticals and organic electronics.[1]

Fundamental Principles of Density Functional Theory: A Conceptual Overview

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure and properties of molecules.[2] The foundational principles of DFT are the two Hohenberg-Kohn theorems, which establish that the ground-state properties of a many-electron system are a unique functional of the electron density.[2] This is a significant departure from traditional wavefunction-based methods, as it simplifies the problem from a 3N-dimensional dependency (for N electrons) to a 3-dimensional one.

The practical application of DFT is realized through the Kohn-Sham equations, which map the complex system of interacting electrons onto a fictitious system of non-interacting electrons moving in an effective potential.[3] The key to the success of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation.[4]

The Scientist's Approach to Methodology Selection

The accuracy and reliability of DFT calculations are critically dependent on the judicious choice of the exchange-correlation functional and the basis set.[4] For a molecule like 4-bromo-4'-hydroxybiphenyl, which contains a heavy halogen atom and polar functional groups, these choices are paramount.

Choosing the Right Functional

The "zoo" of available DFT functionals can be daunting. For organic molecules containing halogens and heteroatoms, hybrid functionals often provide a good balance of accuracy and computational cost.[5]

FunctionalTypeKey Features & Recommendations
B3LYP Hybrid-GGAA widely used and well-benchmarked functional that often provides reliable geometries and vibrational frequencies for organic molecules.[5][6]
ωB97X-D Range-separated hybrid with dispersion correctionRecommended for systems where non-covalent interactions, such as π-π stacking or halogen bonding, are important.[7][8][9] The inclusion of dispersion correction is crucial for accurately describing the weak interactions that can influence the conformation of biphenyl systems.
CAM-B3LYP Range-separated hybridParticularly well-suited for calculations of excited state properties, such as UV-Vis spectra, using Time-Dependent DFT (TD-DFT).[8][10][11]

For general-purpose calculations on 4-bromo-4'-hydroxybiphenyl, the B3LYP functional is a solid starting point. However, for a more nuanced understanding of its properties, especially intermolecular interactions and excited states, ωB97X-D and CAM-B3LYP are highly recommended.

Basis Set Selection: More Than Just Size

The basis set is the set of mathematical functions used to construct the molecular orbitals.[12] The choice of basis set can significantly impact the accuracy of the calculations.[12] For a molecule containing a bromine atom, polarization and diffuse functions are essential.

  • Pople-style basis sets: The 6-31G(d,p) and 6-311G(d,p) basis sets are commonly used for organic molecules. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds.[12] For calculations involving anions or excited states, the addition of diffuse functions (e.g., 6-311++G(d,p)) is recommended to better describe the loosely bound electrons.[13]

  • Correlation-consistent basis sets: The cc-pVDZ and aug-cc-pVTZ basis sets, developed by Dunning and coworkers, are designed to systematically converge towards the complete basis set limit. While more computationally expensive, they offer a higher level of accuracy.

A pragmatic approach for 4-bromo-4'-hydroxybiphenyl would be to use the 6-311G(d,p) basis set for initial geometry optimizations and vibrational frequency calculations. For higher accuracy electronic properties, the aug-cc-pVTZ basis set is a commendable choice.

Accounting for the Solvent: Implicit Solvation Models

In many experimental settings, 4-bromo-4'-hydroxybiphenyl will be in solution. The surrounding solvent can significantly influence its properties.[4] Implicit solvation models treat the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects.[14][15][16]

Solvation ModelAcronymDescription
Polarizable Continuum ModelPCMThe original implementation of the continuum solvation model.
Integral Equation Formalism PCMIEFPCMA widely used and robust implementation of the PCM model.[14]
Conductor-like PCMCPCMAnother popular variant of the PCM model.[14]
Solvation Model based on DensitySMDA universal solvation model that has shown good performance for a wide range of solvents.[14]

For calculations on 4-bromo-4'-hydroxybiphenyl in a common organic solvent like ethanol or methanol, the IEFPCM or SMD models are excellent choices.

A Practical DFT Workflow for 4-bromo-4'-hydroxybiphenyl

The following section outlines a step-by-step protocol for performing DFT calculations on 4-bromo-4'-hydroxybiphenyl. This workflow is designed to be a self-validating system, with checks in place to ensure the reliability of the results.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_analysis Results Analysis Input_Structure 1. Build Initial 3D Structure Method_Selection 2. Select Functional, Basis Set, and Solvation Model Input_Structure->Method_Selection Geometry_Optimization 3. Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Analysis 4. Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Single_Point_Energy 5. Single-Point Energy Calculation Frequency_Analysis->Single_Point_Energy Verify_Minimum 6. Verify True Minimum (No Imaginary Frequencies) Frequency_Analysis->Verify_Minimum Analyze_Properties 7. Analyze Molecular Properties (Geometric, Electronic) Single_Point_Energy->Analyze_Properties Verify_Minimum->Geometry_Optimization If imaginary frequencies exist Verify_Minimum->Analyze_Properties If true minimum

Caption: A generalized workflow for DFT calculations on 4-bromo-4'-hydroxybiphenyl.

Step-by-Step Protocol
  • Build the Initial 3D Structure: Construct an initial 3D model of 4-bromo-4'-hydroxybiphenyl using a molecular modeling software such as GaussView, Avogadro, or Chemcraft.[17][18] Ensure a reasonable starting geometry, paying attention to the dihedral angle between the two phenyl rings.

  • Select Computational Method:

    • Functional: B3LYP

    • Basis Set: 6-311G(d,p)

    • Solvation Model (optional): IEFPCM with the desired solvent (e.g., water, ethanol).

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

  • Vibrational Frequency Analysis: After the geometry optimization converges, perform a vibrational frequency calculation at the same level of theory.[6][19][20] This serves two purposes:

    • Verification of a True Minimum: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be re-optimized.

    • Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.[5]

  • Single-Point Energy Calculation (Optional but Recommended): For more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., aug-cc-pVTZ).

In-depth Analysis of Molecular Properties

Once a stable, optimized geometry is obtained, a wealth of information about the molecular properties of 4-bromo-4'-hydroxybiphenyl can be extracted.

Geometric Parameters

The optimized geometry provides detailed information about bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available.[21][22] The dihedral angle between the two phenyl rings is a particularly important parameter for biphenyl derivatives, as it influences the extent of π-conjugation between the rings.[23]

Electronic Properties and Reactivity Descriptors

Analysis of the molecular orbitals provides insights into the electronic structure and reactivity of the molecule.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.[22][24]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It is a valuable tool for identifying electrophilic and nucleophilic sites and for understanding intermolecular interactions.[25][26]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and intermolecular interactions.[27][28][29] It localizes the molecular orbitals into Lewis-type (bonds and lone pairs) and non-Lewis-type (antibonding and Rydberg) orbitals. Key insights from NBO analysis include:

  • Atomic Charges: NBO analysis provides a more robust method for calculating atomic charges compared to Mulliken population analysis.

  • Hybridization: It determines the hybridization of atomic orbitals in chemical bonds.[30]

  • Hyperconjugative Interactions: NBO analysis can quantify the stabilizing effects of electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals.[29][31] This is particularly useful for understanding the influence of the bromo and hydroxyl substituents on the electronic structure of the biphenyl system.

NBO_Concept Donor Donor NBO (Filled Lewis-type) Stabilization Stabilization Energy (E2) (Quantifies Interaction) Donor->Stabilization Electron Delocalization Acceptor Acceptor NBO (Empty non-Lewis-type) Acceptor->Stabilization

Caption: Conceptual diagram of donor-acceptor interactions in NBO analysis.

Advanced Calculations: Exploring Excited States with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for studying the excited states of molecules.[32][33] It is particularly useful for simulating UV-Vis absorption spectra.[9][34][35]

Protocol for TD-DFT Calculations
  • Optimized Geometry: Start with the ground-state optimized geometry of 4-bromo-4'-hydroxybiphenyl.

  • Functional Selection: As mentioned earlier, range-separated functionals like CAM-B3LYP are often recommended for TD-DFT calculations to avoid issues with charge-transfer excitations.[10][11]

  • Basis Set: A basis set with diffuse functions, such as 6-311++G(d,p), is generally recommended for describing excited states.

  • Solvation Model: Use the same implicit solvation model as in the ground-state calculations to enable a direct comparison with experimental spectra recorded in solution.

  • Calculation: Perform the TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths. The calculated excitation energies correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

The results of the TD-DFT calculation can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data to aid in the assignment of electronic transitions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for performing and interpreting theoretical DFT calculations on 4-bromo-4'-hydroxybiphenyl. By carefully selecting the appropriate methodology and following a systematic workflow, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this and related molecules.

Future work could involve exploring the effects of explicit solvent molecules on the properties of 4-bromo-4'-hydroxybiphenyl through hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. Additionally, the investigation of reaction mechanisms involving this molecule, such as its metabolism or degradation pathways, can be effectively studied using DFT.

References

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Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 4-Bromo-4'-hydroxybiphenyl in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Introduction & Strategic Rationale The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a definitive methodology for carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Introduction & Strategic Rationale

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a definitive methodology for carbon-carbon (C–C) bond formation, extensively utilized in the synthesis of high-value pharmaceuticals, fine chemicals, and advanced organic materials[1]. The resulting biaryl and teraryl scaffolds are widely recognized as "privileged structures" in medicinal chemistry due to their high affinity and ability to bind to multiple biological receptors[2].

Utilizing 4-bromo-4'-hydroxybiphenyl as an electrophilic building block presents a unique synthetic opportunity. It provides a pre-formed biphenyl core that can be rapidly extended into a complex teraryl system. However, the presence of an unprotected, acidic phenolic hydroxyl group requires precise stoichiometric control over the reaction conditions. Without strategic optimization, the acidic phenol can disrupt the catalytic cycle, leading to incomplete conversion and poor yields.

Mechanistic Insights & Causality

Designing a self-validating protocol requires a deep understanding of the underlying catalytic causality. The Suzuki-Miyaura reaction operates via a Pd(0)/Pd(II) catalytic cycle comprising three key mechanistic events[1]:

  • Oxidative Addition (OA): The active 14-electron Pd(0) species inserts into the C–Br bond of 4-bromo-4'-hydroxybiphenyl. For aryl bromides, this step is highly exergonic and generally irreversible under standard conditions, forming a Pd(II) intermediate[3].

  • Transmetalation (TM): This is the most sensitive step when utilizing unprotected phenols. The base (e.g., K₂CO₃) plays a dual role. First, it deprotonates the phenol of the starting material. Second, the remaining base coordinates with the arylboronic acid to form an electron-rich boron-ate complex, which is strictly required to facilitate the transfer of the aryl group to the Pd(II) center[2].

  • Reductive Elimination (RE): The cis-oriented aryl groups on the Pd(II) complex couple to form the new C–C bond, releasing the teraryl product and regenerating the active Pd(0) catalyst[4].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Pd inserts into C-Br) Pd0->OA PdII Pd(II) Intermediate Ar-Pd-Br OA->PdII TM Transmetalation (Boronate Complex) PdII->TM PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TM->PdII_2 RE Reductive Elimination (C-C Bond Formation) PdII_2->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Teraryl Scaffold) RE->Product

Mechanistic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reaction Optimization & Quantitative Data

Because the phenolic -OH consumes one equivalent of base, standard protocols using 1.5–2.0 equivalents of base often stall at incomplete conversion. A self-validating system requires a minimum of 3.0 equivalents of base to ensure both complete phenol deprotonation and sufficient boronic acid activation for transmetalation.

Table 1: Optimization of Reaction Conditions for 4-Bromo-4'-hydroxybiphenyl

EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄K₂CO₃ (1.5)1,4-Dioxane/H₂O (4:1)8042Incomplete conversion; base depleted by phenol.
2Pd(PPh₃)₄K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)8094Optimal; sufficient base for transmetalation.
3Pd(dppf)Cl₂K₂CO₃ (3.0)THF/H₂O (4:1)7088Good yield, but slight oxidative homocoupling observed.
4Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene/H₂O (10:1)10096Highly efficient for sterically hindered boronic acids.

Step-by-Step Experimental Protocol

This protocol utilizes Pd(PPh₃)₄ and K₂CO₃ in a biphasic Dioxane/Water system, providing a highly reproducible workflow tailored for phenolic electrophiles.

Workflow Step1 1. Preparation Degas Solvents Add Reagents Step2 2. Reaction Heat to 80°C Monitor via LC-MS Step1->Step2 Step3 3. Workup Acidic Quench Extract Organics Step2->Step3 Step4 4. Purification Chromatography Product Isolation Step3->Step4

Experimental workflow for the Suzuki-Miyaura coupling of 4-bromo-4'-hydroxybiphenyl.

Reagents & Equipment
  • Electrophile: 4-Bromo-4'-hydroxybiphenyl (1.0 mmol, 249.1 g/mol )

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Solvents: 1,4-Dioxane (8 mL) and Deionized Water (2 mL)

  • Equipment: 50 mL Schlenk flask, reflux condenser, nitrogen/argon manifold.

Procedure
  • System Preparation (Degassing):

    • In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-Dioxane (8 mL) and Water (2 mL).

    • Degas the solvent mixture by bubbling argon or nitrogen gas directly through the solution for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, and to minimize oxidative homocoupling of the boronic acid.

  • Reagent Addition:

    • Add 4-bromo-4'-hydroxybiphenyl (249 mg, 1.0 mmol) and the selected arylboronic acid (1.2 mmol) to the flask.

    • Add K₂CO₃ (414 mg, 3.0 mmol).

    • Briefly purge the headspace of the flask with argon for 5 minutes.

  • Catalyst Introduction:

    • Under a positive flow of argon, quickly add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Seal the flask and attach it to a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block.

    • Stir vigorously for 4–8 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. The disappearance of the starting material (m/z 247/249 [M-H]⁻ in negative ion mode) indicates complete conversion.

  • Workup & Quenching:

    • Cool the mixture to room temperature.

    • Quench the reaction by slowly adding 10 mL of 1M HCl.

    • Causality: The acidic quench neutralizes the excess base and reprotonates the phenoxide intermediate back to a neutral phenol, ensuring the product partitions entirely into the organic layer during extraction.

    • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate.

    • Evaporate the product-containing fractions to yield the purified teraryl-phenol product.

References

  • The catalytic mechanism of the Suzuki-Miyaura reaction Source: chemrxiv.org URL:[Link][1]

  • Suzuki-Miyaura Cross-Coupling Reaction Source: news-medical.net URL:[Link][2]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com URL:[Link][4]

  • Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction Source: acs.org URL:[Link][3]

Sources

Application

synthesis of liquid crystalline polymers from 4-bromo-4-hydroxybiphenyl

Application Note: Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) from 4-Bromo-4'-hydroxybiphenyl Strategic Design & Mechanistic Rationale In the architectural design of liquid crystalline polymers (LCPs), t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) from 4-Bromo-4'-hydroxybiphenyl

Strategic Design & Mechanistic Rationale

In the architectural design of liquid crystalline polymers (LCPs), the choice of the mesogenic precursor dictates the ultimate thermal stability, birefringence, and phase behavior of the material. 4-Bromo-4'-hydroxybiphenyl is a highly privileged, bifunctional building block in this domain[1]. It provides a rigid, anisotropic calamitic (rod-like) core essential for inducing liquid crystalline phases.

The strategic advantage of this molecule lies in its orthogonal reactivity:

  • The Phenolic Hydroxyl Group (-OH): Acts as a potent nucleophile under mild basic conditions, allowing for the attachment of flexible alkyl or oligo(ethylene oxide) spacers via Williamson etherification[2]. Decoupling the rigid mesogen from the random-coil dynamics of the polymer backbone via a flexible spacer is a strict thermodynamic requirement for stable smectic or nematic phase self-assembly.

  • The Aryl Bromide Group (-Br): Serves as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling). This allows researchers to synthetically extend the conjugation and aspect ratio of the mesogen (e.g., forming terphenyl or biphenyl-thiophene cores), which directly increases the clearing temperature ( Tc​ ) and stabilizes the mesophase[3].

By executing these reactions sequentially, we can build a highly ordered Side-Chain Liquid Crystalline Polymer (SCLCP) without the need for complex protecting-group strategies.

Synthetic Workflow

The following diagram illustrates the divergent synthetic pathway from the foundational biphenyl core to the final polymeric architecture.

LCPSynthesis A 4-Bromo-4'-hydroxybiphenyl (Bifunctional Core) B 1. Williamson Etherification (Attach Flexible Spacer) A->B Haloalkanol, K2CO3 Butanone, Reflux C 2. Suzuki-Miyaura Coupling (Extend Mesogenic Core) B->C Aryl Boronic Acid, Pd(PPh3)4 Na2CO3, THF/H2O D 3. Acrylation (Install Polymerizable Group) C->D Acryloyl Chloride, TEA DCM, 0 °C to RT E 4. Free Radical Polymerization (Side-Chain LCP Formation) D->E AIBN, THF (Degassed) 70 °C, 24 h

Figure 1: Divergent synthetic workflow for side-chain liquid crystalline polymers.

Self-Validating Experimental Protocols

Step 1: Williamson Etherification (Spacer Attachment)

Objective: Synthesize 4-bromo-4'-((6-hydroxyhexyl)oxy)biphenyl.

  • Causality: Potassium carbonate ( K2​CO3​ ) is selected as a weak base because it is strong enough to deprotonate the phenol ( pKa​≈10 ) to form a highly nucleophilic phenoxide, but not strong enough to cause competitive E2 elimination of the alkyl halide. Butanone is utilized as the solvent because its boiling point (~80 °C) provides the optimal thermal energy to accelerate the SN​2 displacement while keeping the system stable[2].

  • Procedure:

    • Dissolve 4-bromo-4'-hydroxybiphenyl (1.0 eq, 40 mmol) and 6-chloro-1-hexanol (1.2 eq, 48 mmol) in 100 mL of butanone.

    • Add anhydrous K2​CO3​ (3.0 eq, 120 mmol) and a catalytic amount of potassium iodide (KI, 0.1 eq) to accelerate the reaction via in situ Finkelstein halide exchange.

    • Reflux the mixture under a nitrogen atmosphere for 24 hours.

    • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from ethanol to yield a white solid.

  • Validation Checkpoint: TLC (Hexane/EtOAc 3:1) will show a shift to a higher Rf​ value. FTIR will show the disappearance of the sharp phenolic -OH stretch (~3300 cm⁻¹) and the appearance of a broad aliphatic -OH stretch, alongside strong asymmetric C-O-C stretching at ~1250 cm⁻¹.

Step 2: Suzuki-Miyaura Cross-Coupling (Core Extension)

Objective: Synthesize 4'-((6-hydroxyhexyl)oxy)-[1,1':4',1''-terphenyl]-4-carbonitrile.

  • Causality: Extending the biphenyl to a terphenyl core drastically increases the birefringence and thermal stability of the liquid crystal phase. Pd(PPh3​)4​ is chosen for its proven reliability in coupling electron-rich aryl bromides with aryl boronic acids. A biphasic solvent system (THF/ H2​O ) is mandatory to dissolve both the organic substrates and the inorganic base ( Na2​CO3​ ), which activates the boronic acid via boronate complex formation to facilitate transmetalation[3].

  • Procedure:

    • In a Schlenk flask, combine the product from Step 1 (1.0 eq, 10 mmol) and 4-cyanophenylboronic acid (1.2 eq, 12 mmol) in 50 mL of THF.

    • Add 25 mL of a 2M aqueous Na2​CO3​ solution.

    • Degas the biphasic mixture by bubbling argon for 30 minutes.

    • Quickly add Pd(PPh3​)4​ (0.05 eq, 5 mol%) and heat to 75 °C for 48 hours under vigorous stirring.

    • Extract the aqueous layer with dichloromethane (DCM, 3 × 30 mL), wash combined organics with brine, dry over MgSO4​ , and purify via silica gel column chromatography (DCM/Hexane 1:1).

  • Validation Checkpoint: Mass spectrometry will confirm the disappearance of the characteristic 1:1 isotopic doublet of the aryl bromide ( M/M+2 ). 1H NMR will show an integration increase in the aromatic region corresponding to the newly added phenyl ring.

Step 3: Acrylation (Monomer Synthesis)

Objective: Install the polymerizable acrylate group.

  • Causality: Acryloyl chloride is highly reactive and generates HCl gas upon esterification. Triethylamine (TEA) must be added as an acid scavenger to neutralize the HCl; failure to do so will result in the acid-catalyzed degradation of the ester or unwanted side reactions with the nitrile group.

  • Procedure:

    • Dissolve the extended mesogen from Step 2 (1.0 eq, 5 mmol) and TEA (2.0 eq, 10 mmol) in 30 mL of anhydrous DCM at 0 °C under nitrogen.

    • Add acryloyl chloride (1.5 eq, 7.5 mmol) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated NaHCO3​ , extract with DCM, and purify via short-path silica plug to prevent premature polymerization on the column.

  • Validation Checkpoint: 1H NMR will reveal the appearance of three distinct vinylic protons (doublets of doublets) between 5.8 ppm and 6.5 ppm.

Step 4: Free Radical Polymerization (SCLCP Formation)

Objective: Polymerize the monomer into a Side-Chain Liquid Crystalline Polymer.

  • Causality: Oxygen is a diradical that rapidly reacts with propagating carbon-centered radicals to form stable peroxyl radicals, effectively quenching the polymerization. Therefore, strict freeze-pump-thaw degassing is non-negotiable. THF is used as the solvent because it dissolves both the monomer and the resulting polymer, preventing premature precipitation which would trap active radical ends and lead to high dispersity ( Ð ).

  • Procedure:

    • Dissolve the acrylate monomer (1.0 g) and Azobisisobutyronitrile (AIBN, 2 wt% relative to monomer) in 5 mL of anhydrous THF in a heavy-walled ampoule.

    • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line.

    • Seal the ampoule under vacuum and submerge it in a thermostated oil bath at 70 °C for 24 hours.

    • Cool the ampoule, break the seal, and precipitate the polymer by dropping the THF solution into 100 mL of cold methanol.

    • Collect the polymer via centrifugation and dry under vacuum at 40 °C for 24 hours.

  • Validation Checkpoint: 1H NMR will show the complete disappearance of the vinylic protons (5.8–6.5 ppm) and the broadening of all aliphatic and aromatic peaks, characteristic of polymeric restricted mobility.

Quantitative Data Analysis

The length of the flexible spacer directly dictates the thermal transitions and the type of mesophase formed. As the spacer length increases, the plasticizing effect lowers the glass transition temperature ( Tg​ ). Furthermore, increased decoupling allows the mesogens to pack into highly ordered, layered Smectic phases rather than less-ordered Nematic phases.

Table 1: Influence of Flexible Spacer Length on Terphenyl-Based SCLCP Thermal Properties

Spacer Length (n)Monomer Yield (%)Polymer Mn​ ( g/mol )Glass Transition ( Tg​ , °C)Clearing Temp ( Tc​ , °C)Mesophase Type
2 (Ethyl) 7822,50065145Nematic
6 (Hexyl) 8228,40042168Smectic A
10 (Decyl) 8525,10028182Smectic C

Note: Thermal transitions are typically determined via Differential Scanning Calorimetry (DSC) at a heating/cooling rate of 10 °C/min. Mesophase textures are confirmed via Polarized Optical Microscopy (POM).

References

  • 4. ResearchGate.

  • 1. ResearchGate. 3.5. ACS Publications.

Sources

Method

4-bromo-4-hydroxybiphenyl as a precursor for OLED material synthesis

Application Note: 4-Bromo-4'-hydroxybiphenyl as a Bifunctional Precursor for Advanced OLED Materials and Cycloparaphenylenes Executive Summary In the rapidly evolving landscape of organic optoelectronics, the rational de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Bromo-4'-hydroxybiphenyl as a Bifunctional Precursor for Advanced OLED Materials and Cycloparaphenylenes

Executive Summary

In the rapidly evolving landscape of organic optoelectronics, the rational design of molecular precursors dictates the efficiency of the final device. 4-Bromo-4'-hydroxybiphenyl (4-BrHB, CAS: 29558-77-8) has emerged as a privileged, bifunctional building block for Organic Light-Emitting Diodes (OLEDs). Unlike traditional symmetric precursors, 4-BrHB offers orthogonal reactivity: an electrophilic aryl bromide site and a nucleophilic phenolic hydroxyl site. This unique dual-site architecture allows materials scientists to execute modular, step-wise functionalizations without relying on exhaustive protection-deprotection cycles.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, quantitative photophysical data, and field-proven protocols for utilizing 4-BrHB in two cutting-edge OLED applications: the synthesis of highly strained Cycloparaphenylenes (CPPs) for host/emitter matrices[1], and the development of metal-free Room-Temperature Phosphorescent (RTP) materials[2].

Mechanistic Rationale: Orthogonality and The Heavy-Atom Effect

The utility of 4-BrHB in OLED material synthesis is grounded in two fundamental chemical and physical principles:

  • Orthogonal Synthetic Pathways: The phenolic -OH group readily undergoes O-alkylation or nucleophilic substitution under basic conditions, serving as an anchoring point for host-guest macrocycles (e.g., cyclodextrins)[2]. Conversely, the aryl bromide is primed for palladium- or nickel-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or stereoselective lithiation[1]. This orthogonality ensures that complex, extended π -conjugated systems can be built directionally.

  • Spin-Orbit Coupling (The Heavy-Atom Effect): For OLED emitters relying on Room-Temperature Phosphorescence (RTP) or Thermally Activated Delayed Fluorescence (TADF), managing triplet excitons is critical. The heavy bromine atom in 4-BrHB inherently enhances spin-orbit coupling. This facilitates efficient Intersystem Crossing (ISC) from the lowest singlet excited state ( S1​ ) to the triplet state ( T1​ ), a strict prerequisite for harvesting triplet excitons in metal-free phosphorescent OLEDs[2].

Key OLED Applications and Quantitative Data

A. Cycloparaphenylenes (CPPs) as Nanohoop Emitters

4-BrHB is a critical starting material for the gram-scale synthesis of highly strained carbon nanohoops, such as [6]CPP and [8]CPP[1][3]. By subjecting 4-BrHB to stereoselective cis-addition with benzoquinone derivatives, researchers generate unsymmetrical tetraring units. Following platinum-mediated assembly and reductive aromatization, these precursors form CPPs. These nanohoops exhibit size-dependent radial π -conjugation, making them exceptional TADF emitters and host materials for sky-blue OLEDs[4].

B. Metal-Free Room-Temperature Phosphorescence (RTP)

Traditional RTP materials rely on expensive and toxic noble metals (e.g., Iridium, Platinum). By grafting 4-BrHB onto β -cyclodextrin ( β -CD), researchers create an amorphous, metal-free RTP host material. The β -CD cavity restricts the intramolecular motions of the 4-BrHB moiety, suppressing non-radiative decay, while the bromine atom drives the ISC required for yellow-green phosphorescence[2].

Table 1: Photophysical Properties of 4-BrHB Derived OLED Materials

Material / DerivativePrecursor Role of 4-BrHBPhotophysical PropertyPeak Emission ( λem​ )Quantum Yield ( Φ )OLED Application
[8]CPP [1]Structural backbone for radial π -systemSize-dependent radial conjugation~530 nm~10%OLED Host Matrix
4PXZPh-[10]CPP [4]Macrocyclic backboneTADF, High RISC efficiency465 nm29%Sky-Blue Emitter
4-BrHB- β -CD [2]Heavy-atom spin-orbit couplerRoom-Temp Phosphorescence512 nm, 537 nm5.9%Metal-Free RTP Host

Experimental Workflows & Logical Relationships

The following Graphviz diagram illustrates the divergent synthetic logic of 4-BrHB, demonstrating how a single precursor branches into distinct OLED technologies based on the targeted reactive site.

OLED_Synthesis core 4-Bromo-4'-hydroxybiphenyl (CAS: 29558-77-8) lithiation Lithiation & Addition (n-BuLi, Benzoquinone) core->lithiation Aryl Bromide Activation etherification O-Alkylation / Substitution (e.g., β-Cyclodextrin Tosylate) core->etherification Phenolic -OH Activation cpp_precursor cis-1,4-bis(triethylsiloxy)- 2,5-cyclohexadiene-1,4-diyl lithiation->cpp_precursor Stereoselective cis-addition rtp_material 4-BrHB-β-CD (RTP Host Material) etherification->rtp_material Host-Guest Functionalization cpp_final [n]Cycloparaphenylenes (CPPs) (TADF Emitters / Hosts) cpp_precursor->cpp_final Pt-mediated assembly & Reductive aromatization oled_device Metal-Free RTP OLEDs (Multicolor Emission) rtp_material->oled_device Amorphous Solid State Assembly

Divergent synthetic pathways of 4-bromo-4'-hydroxybiphenyl for OLED applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly linked to each reagent, and a validation step is built into the workflow to guarantee the protocol's success before proceeding to device fabrication.

Protocol 1: Synthesis of 4-BrHB- β -CD for Metal-Free RTP OLEDs[2]

Objective: Graft 4-BrHB onto a cyclodextrin macrocycle to restrict non-radiative decay and induce phosphorescence.

  • Reagent Assembly: Dissolve mono-6-O-p-toluenesulfonyl- β -cyclodextrin (1.0 eq) and 4-BrHB (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a highly polar aprotic solvent that effectively solvates both the bulky cyclodextrin and the hydrophobic biphenyl, while leaving the phenoxide anion highly nucleophilic.

  • Catalyst & Base Addition: Add anhydrous K2​CO3​ (3.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.2 eq).

    • Causality: K2​CO3​ deprotonates the phenolic -OH of 4-BrHB. KI acts as a Finkelstein catalyst, converting the tosylate leaving group into a highly reactive iodide intermediate in situ, drastically accelerating the SN​2 displacement.

  • Thermal Activation: Stir the mixture at 90 °C under an argon atmosphere for 24 hours.

    • Causality: Elevated thermal energy is required to overcome the significant steric hindrance posed by the β -CD cavity during the nucleophilic attack.

  • Isolation: Cool the mixture and precipitate the product by pouring it into a large excess of vigorously stirred acetone. Filter and wash with acetone.

    • Causality: Cyclodextrin derivatives are completely insoluble in acetone, allowing for the rapid and quantitative removal of unreacted 4-BrHB and DMF.

  • System Validation (Quality Control):

    • Validation Metric: Expose the dried powder to a 254 nm UV lamp. The material must exhibit a weak fluorescence but a strong, persistent yellow-green afterglow (phosphorescence at ~512 nm) once the lamp is turned off. If the afterglow is absent, the heavy-atom effect has failed, indicating incomplete substitution or residual quenching impurities.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for OLED Host Backbones

Objective: Extend the π -conjugated backbone of 4-BrHB via the aryl bromide site to tune the HOMO/LUMO levels for host materials.

  • Schlenk Line Preparation: In an oven-dried Schlenk flask, combine 4-BrHB (1.0 eq), an OLED-relevant arylboronic acid (e.g., 9-phenylcarbazole-3-boronic acid, 1.1 eq), and Pd(PPh3​)4​ (0.05 eq).

    • Causality: Pd(PPh3​)4​ provides the active Pd0 species necessary to undergo oxidative addition into the strong C−Br bond of 4-BrHB.

  • Biphasic Solvent System: Add a degassed mixture of Toluene / Ethanol / 2M aqueous K2​CO3​ (2:1:1 v/v/v).

    • Causality: Toluene solubilizes the organic precursors. Water dissolves the inorganic base required to activate the boronic acid for the transmetalation step. Ethanol acts as a phase-transfer agent, homogenizing the biphasic mixture to facilitate mass transfer. Degassing is mandatory to prevent the oxidation of Pd0 to inactive PdII by atmospheric O2​ .

  • Reflux: Heat the mixture to 85 °C and stir vigorously for 12 hours.

    • Causality: Refluxing provides the activation energy for the rate-limiting transmetalation and reductive elimination steps of the catalytic cycle.

  • System Validation (Quality Control):

    • Validation Metric: Analyze the crude mixture via High-Resolution Mass Spectrometry (HRMS). The characteristic 1:1 isotopic doublet of the bromine atom ( 79Br/81Br ) present in the 4-BrHB starting material must completely disappear. The emergence of the exact mass of the cross-coupled product confirms complete conversion, validating the structural integrity of the extended π -system.

Sources

Application

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 4-bromo-4'-hydroxybiphenyl

Abstract: This guide provides a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-4'-hydroxybiphenyl. We delve into the critical parameters of this transformation, offe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-4'-hydroxybiphenyl. We delve into the critical parameters of this transformation, offering a rationale for the selection of catalysts, ligands, bases, and solvents, with a special focus on managing the reactive hydroxyl functional group. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the synthesis of N-aryl-4'-hydroxybiphenylamines, a common scaffold in medicinal chemistry and materials science.

Introduction: The Challenge and Utility of Hydroxy-Functionalized Substrates

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, agrochemicals, and organic electronic materials.[3][4]

The specific case of 4-bromo-4'-hydroxybiphenyl presents a unique challenge: the presence of an acidic phenolic hydroxyl group. This functionality can potentially interfere with the catalytic cycle in several ways:

  • Competitive O-arylation: The hydroxyl group could be arylated, leading to diaryl ether byproducts.[1]

  • Base Stoichiometry: The acidic proton can consume the base, altering the optimal stoichiometry required for the amination cycle.

  • Catalyst Inhibition: The resulting phenoxide may coordinate to the palladium center, potentially hindering catalytic activity.

Historically, such reactive functional groups required protection-deprotection sequences, adding steps and reducing overall yield. However, advances in ligand and base selection have enabled the direct use of functionalized substrates.[5] This protocol leverages a carefully selected catalyst system that obviates the need for protecting the hydroxyl group, providing a more efficient and atom-economical route to the desired products.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[1][2] The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amido complex. The final, product-forming step is reductive elimination, which yields the desired N-aryl amine and regenerates the active Pd(0) catalyst.[2]

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii L-Pd(II)(Ar)(Br) ox_add->pd_ii amine_coord Amine Coordination & Deprotonation pd_ii->amine_coord pd_amido L-Pd(II)(Ar)(NR'R'') amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0  Regenerates  Catalyst product Ar-NR'R'' red_elim->product reagents Ar-Br reagents->ox_add amine HNR'R'' + Base amine->amine_coord

Figure 1: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Optimizing Reaction Parameters: The "Why" Behind the Choices

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of its components.[1] For a functionalized substrate like 4-bromo-4'-hydroxybiphenyl, these choices are particularly critical.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) salt that is reduced in situ to the active Pd(0) species.[6] For reproducibility, especially on a larger scale, pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) are often preferred as they lead to cleaner formation of the active catalyst.[7]
Ligand XPhos, RuPhos, or BrettPhosThe ligand is paramount. Bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) are essential.[8] They promote the formation of a monoligated palladium species, which accelerates both oxidative addition and the crucial reductive elimination step.[1] XPhos and RuPhos are excellent general ligands for a wide range of secondary amines.[9] For primary amines, BrettPhos often provides superior results and selectivity.[9][10]
Base LiHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu (Sodium tert-butoxide)The base must be strong enough to deprotonate the amine-palladium complex but not interfere with the substrate.[11] While NaOtBu is a standard strong base, LiHMDS has been shown to be particularly effective for aryl halides containing hydroxyl groups, preventing the need for protection.[5] It is a strong, non-nucleophilic base that is compatible with the phenolic proton. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used but often require higher temperatures and catalyst loadings.[6]
Solvent Toluene or 1,4-DioxaneAprotic, relatively non-polar solvents are preferred.[12] Toluene is an excellent first choice due to its high boiling point and good solubilizing properties for the reagents.[12][13] 1,4-Dioxane is also widely used. Solvents must be anhydrous, as water can deactivate the catalyst and hydrolyze the base.[14]
Temperature 80–110 °CThe reaction typically requires heating to drive the catalytic cycle, especially the reductive elimination step.[14] The optimal temperature depends on the reactivity of the specific amine and the chosen base. Reactions with weaker bases may require higher temperatures.[6]

Detailed Experimental Protocol

This protocol describes the amination of 4-bromo-4'-hydroxybiphenyl with a generic secondary amine (e.g., morpholine) as a representative example. Adjustments may be necessary for other amines.

4.1 Materials and Equipment

  • 4-bromo-4'-hydroxybiphenyl

  • Amine (e.g., morpholine, 1.2 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1.0 mol % Pd)

  • Ligand (e.g., XPhos, 2.4 mol %)

  • Base (e.g., LiHMDS, 1M in THF, 2.2 equivalents)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature control

  • TLC plates, GC-MS, or LC-MS for reaction monitoring

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

4.2 Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_purification Workup & Purification reagents Weigh Reagents: Aryl Halide, Pd Source, Ligand glassware Oven-Dry & Cool Glassware Under Inert Gas reagents->glassware setup Assemble Flask, Add Solids, Purge with Inert Gas (3x) glassware->setup add_solvents Add Anhydrous Toluene, Amine, and Base (LiHMDS) via Syringe setup->add_solvents heat Heat to 80-110 °C with Vigorous Stirring add_solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp, Quench Reaction monitor->cool filter Dilute with Solvent (EtOAc), Filter through Celite cool->filter extract Aqueous Wash (Water, Brine) filter->extract dry Dry Organic Layer (Na₂SO₄), Filter, & Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

4.3 Step-by-Step Procedure

  • Preparation: In an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-4'-hydroxybiphenyl (1.0 mmol, 1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 0.01 equiv.), and the phosphine ligand (e.g., XPhos, 0.024 mmol, 0.024 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Reagent Addition: Through the septum via syringe, add anhydrous toluene (5 mL). Begin stirring to dissolve the solids. Add the amine (1.2 mmol, 1.2 equiv.). Finally, add the LiHMDS solution (1M in THF, 2.2 mL, 2.2 equiv.) dropwise.[5][15]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. A color change (typically to yellow or reddish-brown) indicates the formation of the active catalyst.[14]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Palladium Removal: Filter the diluted mixture through a short plug of Celite to remove the palladium catalyst residues. Wash the Celite plug with additional ethyl acetate.[14][16]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting Common Issues

SymptomPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst: Impure reagents, insufficient inert atmosphere (air/moisture contamination).[14] 2. Catalyst Poisoning: Some functional groups can inhibit the catalyst.[10] 3. Low Temperature: Reaction may be too slow at the set temperature.1. Ensure Rigorous Conditions: Use freshly purified reagents, anhydrous solvents, and maintain a strict inert atmosphere.[7] 2. Screen Ligands/Bases: Try a different ligand or base combination.[17] 3. Increase Temperature: Incrementally increase the reaction temperature (e.g., to 110 °C) and monitor for product formation or decomposition.[7]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: This indicates the active Pd(0) has crashed out of the catalytic cycle. This can be caused by excessive heat or incompatible reagents.[14]1. Lower Temperature: Reduce the reaction temperature.[14] 2. Check Reagent Purity: Ensure all reagents are pure. 3. Use a Precatalyst: Pre-formed palladacycle catalysts are often more stable and less prone to decomposition.[7]
Multiple Products / Side Reactions 1. O-Arylation: Competitive coupling at the hydroxyl group. 2. Hydrodehalogenation: Replacement of the bromine with a hydrogen atom.1. Optimize Base/Ligand: The choice of LiHMDS and a bulky ligand is designed to minimize O-arylation by favoring C-N bond formation.[5] 2. Re-evaluate Conditions: A different solvent or a slightly lower temperature might improve selectivity.

Conclusion

The Buchwald-Hartwig amination of 4-bromo-4'-hydroxybiphenyl is a powerful transformation that can be executed efficiently without the need for hydroxyl group protection. Success hinges on the careful selection of a modern catalyst system, particularly a bulky biarylphosphine ligand and a strong, non-nucleophilic base like LiHMDS, under strictly anhydrous and anaerobic conditions. This protocol provides a reliable starting point for researchers to access valuable N-arylated biphenyl scaffolds, enabling further exploration in drug discovery and materials science.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved April 3, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved April 3, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved April 3, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). Chemical Reviews. Retrieved April 3, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. Retrieved April 3, 2026, from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Purdue University. Retrieved April 3, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry. Retrieved April 3, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025, January 17). PMC. Retrieved April 3, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved April 3, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025, June 6). ACS Publications. Retrieved April 3, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved April 3, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024, July 17). eScholarship.org. Retrieved April 3, 2026, from [Link]

  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. (2002, July 30). Organic Letters. Retrieved April 3, 2026, from [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. (2008, September 24). Journal of the American Chemical Society. Retrieved April 3, 2026, from [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages. Retrieved April 3, 2026, from [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved April 3, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved April 3, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2026, March 19). ACS GCI Pharmaceutical Roundtable. Retrieved April 3, 2026, from [Link]

Sources

Method

Application Note: Catalytic Etherification of 4-Bromo-4'-hydroxybiphenyl

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols Introduction & Scientific Rationale 4-Bromo-4'-hydroxybiphenyl is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols

Introduction & Scientific Rationale

4-Bromo-4'-hydroxybiphenyl is a highly versatile, bifunctional synthon widely utilized in the development of liquid crystals, cycloparaphenylenes (CPPs), OLED materials, and pharmaceutical intermediates [1, 2]. The molecule features an aryl bromide moiety—primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira)—and a phenolic hydroxyl group.

Because free phenolic hydroxyl groups can poison palladium catalysts or participate in unwanted side reactions during cross-coupling, etherification is almost universally executed as the first synthetic step . The challenge lies in achieving quantitative O-alkylation without triggering the dehalogenation of the Ar-Br bond or inducing E2 elimination of the alkylating agent.

Mechanistic Causality: System Selection

The phenolic proton of 4-bromo-4'-hydroxybiphenyl has a pKa of approximately 9.5. While stoichiometric strong bases (like NaH) can deprotonate it, they often lead to competing E2 elimination when using primary or secondary alkyl halides. To suppress side reactions and maximize yield, two catalytic/pseudo-catalytic paradigms are preferred:

  • Solid-Liquid Catalysis (Williamson-Type): Utilizing a weak, insoluble inorganic base (e.g., K2​CO3​ ) in a polar aprotic or ketonic solvent (e.g., Butanone/MEK). The deprotonation occurs at the solid-liquid interface, keeping the effective concentration of the highly basic phenoxide low, thereby favoring S_N2 kinetics over E2 elimination [1].

  • Liquid-Liquid Phase-Transfer Catalysis (PTC): Utilizing an aqueous base (NaOH) and an organic solvent (Toluene), mediated by a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB). The catalyst extracts the phenoxide into the organic layer. Stripped of its aqueous hydration sphere, the phenoxide becomes a "naked anion," drastically lowering the activation energy for the S_N2 attack [3, 4].

Phase-Transfer Catalysis (PTC) Mechanism

The following diagram illustrates the biphasic catalytic cycle, demonstrating how the phase-transfer catalyst (Q⁺X⁻) acts as a molecular shuttle, enabling the reaction between two mutually insoluble reagents.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase A1 Ar-OH + NaOH A2 Ar-O⁻ Na⁺ + H₂O A1->A2 Deprotonation I1 Ion Exchange with PTC (Q⁺X⁻) Ar-O⁻Na⁺ + Q⁺X⁻ ⇌ Ar-O⁻Q⁺ + NaX A2->I1 O1 Ar-O⁻ Q⁺ (Naked Nucleophile) I1->O1 O2 Ar-O-R (Ether Product) + Q⁺X⁻ (Catalyst Regenerated) O1->O2 + R-X (Alkyl Halide) O2->I1 Catalyst Recycle

Figure 1: Catalytic cycle of liquid-liquid phase-transfer catalyzed (PTC) etherification.

Experimental Protocols

Protocol A: Solid-Liquid Catalytic Etherification (MEK/K₂CO₃ System)

This protocol is optimized for primary alkyl halides (e.g., 1-bromooctane) and relies on the interfacial basicity of potassium carbonate [1, 2].

Reagents (10 mmol scale):

  • 4-Bromo-4'-hydroxybiphenyl: 2.49 g (10.0 mmol, 1.0 eq)

  • 1-Bromooctane: 2.22 g / 1.99 mL (11.5 mmol, 1.15 eq)

  • Potassium Carbonate ( K2​CO3​ , finely powdered): 4.00 g (29.0 mmol, 2.9 eq)

  • Butanone (Methyl Ethyl Ketone, MEK): 30 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the 4-bromo-4'-hydroxybiphenyl, 1-bromooctane, and MEK.

  • Catalytic Base Addition: Add the finely powdered K2​CO3​ . Causality: Powdering the base drastically increases the solid-liquid interfacial surface area, which is the rate-limiting step for phenoxide generation.

  • Reaction: Attach a reflux condenser and heat the suspension to a gentle reflux (~80 °C) under a nitrogen atmosphere for 16–24 hours. Causality: The 80 °C boiling point of MEK provides optimal thermal energy for the S_N2 displacement while remaining low enough to prevent the thermal degradation of the alkyl halide.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting phenol on a silica TLC plate (Eluent: 10% EtOAc in Hexanes). The highly polar phenol ( Rf​≈0.1 ) should be completely consumed, replaced by a highly lipophilic, UV-active product spot ( Rf​≈0.8 ).

  • Workup: Allow the mixture to cool to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( K2​CO3​ and the KBr byproduct). Wash the filter cake with an additional 15 mL of MEK.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude off-white solid from hot ethanol. Causality: Ethanol perfectly discriminates between the product and impurities; the ether product crystallizes upon cooling, while trace unreacted 1-bromooctane remains in the mother liquor.

Protocol B: Liquid-Liquid Phase-Transfer Catalyzed (PTC) Etherification

This protocol is ideal for substrates sensitive to prolonged heating, utilizing TBAB to accelerate the reaction at milder temperatures [3].

Reagents (10 mmol scale):

  • 4-Bromo-4'-hydroxybiphenyl: 2.49 g (10.0 mmol, 1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide): 2.05 g (12.0 mmol, 1.2 eq)

  • Aqueous NaOH (20% w/v): 15 mL

  • Toluene: 30 mL

  • Tetrabutylammonium bromide (TBAB): 0.16 g (0.5 mmol, 5 mol%)

Step-by-Step Methodology:

  • Biphasic Setup: In a 100 mL biphasic reactor or vigorously stirred flask, dissolve the 4-bromo-4'-hydroxybiphenyl in the 20% aqueous NaOH solution. The solution will turn slightly yellow, indicating the formation of the water-soluble sodium phenoxide.

  • Organic Phase Addition: Dissolve the alkyl halide in 30 mL of Toluene and add it to the flask.

  • Catalyst Initiation: Add the TBAB catalyst. Causality: Without TBAB, the reaction rate is near zero because the phenoxide cannot cross into the toluene layer. Upon addition, TBAB instantly begins shuttling the phenoxide across the phase boundary.

  • Reaction: Stir the biphasic mixture vigorously (≥800 rpm) at 60 °C for 4–6 hours. Causality: High shear stirring is mandatory to maximize the interfacial surface area, preventing mass-transfer limitations.

  • Workup: Transfer to a separatory funnel. Discard the aqueous layer. Wash the organic toluene layer with 1M NaOH (2 × 15 mL) to remove any trace unreacted phenol, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure ether.

Quantitative Data Presentation

The following table summarizes the operational metrics of both protocols, allowing researchers to select the optimal method based on their specific constraints.

ParameterProtocol A: Solid-Liquid (Williamson)Protocol B: Liquid-Liquid (PTC)
Catalyst / Base K2​CO3​ (Solid)TBAB (5 mol%) / NaOH (Aq)
Solvent System Butanone (MEK)Toluene / Water
Operating Temperature 80 °C (Reflux)60 °C
Reaction Time 16 – 24 hours4 – 6 hours
Typical Yield 70 – 85%85 – 95%
Scalability Excellent (Batch processing)Excellent (Continuous/Batch)
Primary Advantage Simple workup (filtration)Faster kinetics, milder temp
E-Factor (Greenness) Moderate (Requires recrystallization)High (Aqueous waste generation)

References

  • Carbazole nematic liquid crystals. Liquid Crystals, 37:10, 1289-1303 (2010). URL:[Link]

  • Synthesis and Characterization of Rod−Coil Polymers Based on Poly(ethylene oxide)s and Novel Luminescent Aromatic Cores. Macromolecules (ACS Publications), 39:13, 4327–4336 (2006). URL:[Link]

  • Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Catalysts (MDPI), 13:3, 478 (2023). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technisches Support-Zentrum: Optimale Aufreinigungs- und Umkristallisationsmethoden für 4-Brom-4'-hydroxybiphenyl

Answering in German, as requested by the user. Autor: Leitender Anwendungswissenschaftler, Gemini Scientific Datum: 3.

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Author: BenchChem Technical Support Team. Date: April 2026

Answering in German, as requested by the user.

Autor: Leitender Anwendungswissenschaftler, Gemini Scientific Datum: 3. April 2026 Verbindung von Interesse: 4-Brom-4'-hydroxybiphenyl

Dieses Dokument dient als technische Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Es bietet detaillierte Protokolle, Leitfäden zur Fehlerbehebung und häufig gestellte Fragen zur Reinigung und Umkristallisation von 4-Brom-4'-hydroxybiphenyl, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Verbindungsprofil und Reinheitsüberlegungen

4-Brom-4'-hydroxybiphenyl ist ein entscheidendes Zwischenprodukt in der organischen Synthese, insbesondere bei der Herstellung von Flüssigkristallen, Polymeren und pharmazeutischen Wirkstoffen.[1][2][3][4] Die Reinheit des Materials ist von größter Bedeutung, da Verunreinigungen die physikalischen Eigenschaften und die Reaktivität in nachgeschalteten Anwendungen erheblich beeinträchtigen können.

Physikalisch-chemische Eigenschaften:

EigenschaftWertQuelle(n)
Molekülformel C₁₂H₉BrO[1][2]
Molekulargewicht ~249.10 g/mol [1][5][6]
Aussehen Weißes bis cremefarbenes kristallines Pulver[2][3]
Schmelzpunkt 164-166 °C (lit.)[1][2][3]
Löslichkeit Teilweise löslich in Wasser; löslich in Methanol, Ethanol, Dichlormethan[1][7]

Häufige Verunreinigungen: Die Reinheit des Rohmaterials hängt stark von der Syntheseroute ab. Mögliche Verunreinigungen können sein:

  • Nicht umgesetzte Ausgangsmaterialien: Wie 4-Bromphenol oder Boronsäurederivate, abhängig von der verwendeten Kupplungsreaktion.[1]

  • Nebenprodukte der Kupplung: Homokupplungsprodukte (z. B. 4,4'-Biphenol) können vorhanden sein.

  • Oxidationsprodukte: Die Phenolgruppe ist anfällig für Oxidation, was zu farbigen Verunreinigungen führen kann.[8]

  • Isomere Verunreinigungen: Je nach Selektivität der Synthese können sich andere Brom- oder Hydroxy-Isomere bilden.[8]

Empfohlene Umkristallisationsprotokolle

Die Wahl der richtigen Umkristallisationsmethode ist entscheidend für die Erzielung einer hohen Reinheit. Basierend auf den Löslichkeitseigenschaften von 4-Brom-4'-hydroxybiphenyl sind sowohl Einzel- als auch Mischlösungsmittelsysteme wirksam.

Allgemeiner Arbeitsablauf für die Reinigung

G cluster_prep Vorbereitung cluster_purify Reinigung cluster_iso Isolierung Rohmaterial Rohmaterial Loesung Auflösung in minimaler Menge heißen Lösungsmittels Rohmaterial->Loesung Heissfiltration Heißfiltration (falls unlösliche Verunreinigungen vorhanden sind) Loesung->Heissfiltration optional Abkuehlen Langsames Abkühlen auf Raumtemperatur Loesung->Abkuehlen Heissfiltration->Abkuehlen Eisbad Kristallisation im Eisbad maximieren Abkuehlen->Eisbad Vakuumfiltration Vakuumfiltration Eisbad->Vakuumfiltration Waschen Waschen mit eiskaltem Lösungsmittel Vakuumfiltration->Waschen Trocknen Trocknen (Vakuumofen) Waschen->Trocknen ReineKristalle Reine Kristalle (Schmelzpunkt- Überprüfung) Trocknen->ReineKristalle

Abbildung 1: Allgemeiner Arbeitsablauf für die Umkristallisation von 4-Brom-4'-hydroxybiphenyl.

Protokoll 1: Einzellösungsmittel-Umkristallisation (Methanol)

Diese Methode ist ideal, wenn die Verbindung eine hohe Löslichkeit in einem heißen Lösungsmittel und eine geringe Löslichkeit im selben kalten Lösungsmittel aufweist. Methanol ist eine ausgezeichnete Wahl für 4-Brom-4'-hydroxybiphenyl.[1][9][10]

Schritt-für-Schritt-Methodik:

  • Auflösung: Geben Sie das rohe 4-Brom-4'-hydroxybiphenyl in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge Methanol hinzu und erhitzen Sie die Mischung unter Rühren vorsichtig (z. B. in einem warmen Wasserbad), bis sich der Feststoff vollständig auflöst.

  • Behandlung mit Aktivkohle (Optional): Wenn die Lösung gefärbt ist, nehmen Sie sie von der Wärmequelle, lassen Sie sie leicht abkühlen und fügen Sie eine kleine Menge Aktivkohle hinzu. Erhitzen Sie die Mischung erneut für einige Minuten zum Sieden.

  • Heißfiltration: Wenn Aktivkohle oder unlösliche Verunreinigungen vorhanden sind, führen Sie eine schnelle Heißgravitationsfiltration durch einen gerillten Filter in einen vorgewärmten Erlenmeyerkolben durch.[11]

  • Kristallisation: Nehmen Sie den Kolben von der Wärmequelle, decken Sie ihn ab und lassen Sie ihn langsam auf Raumtemperatur abkühlen. Eine langsame Abkühlung ist entscheidend für die Bildung großer, reiner Kristalle.[12]

  • Maximierung der Ausbeute: Sobald die Lösung Raumtemperatur erreicht hat, stellen Sie den Kolben in ein Eisbad, um die Kristallbildung zu maximieren.

  • Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter.

  • Waschen: Waschen Sie die gesammelten Kristalle mit einer kleinen Menge eiskaltem Methanol, um anhaftende Verunreinigungen zu entfernen.[10]

  • Trocknen: Trocknen Sie die gereinigten Kristalle im Vakuum, um alle Lösungsmittelreste zu entfernen. Überprüfen Sie die Reinheit durch Messung des Schmelzpunkts (erwartet: 164-166 °C).[2]

Protokoll 2: Mischlösungsmittel-Umkristallisation (Ethanol/Wasser)

Ein Mischlösungsmittelsystem ist nützlich, wenn kein einzelnes Lösungsmittel ideale Löslichkeitseigenschaften aufweist. Hier ist die Verbindung in einem "guten" Lösungsmittel (Ethanol) löslich und in einem "schlechten" Lösungsmittel (Wasser) unlöslich.[11][13]

Schritt-für-Schritt-Methodik:

  • Auflösung: Lösen Sie das rohe 4-Brom-4'-hydroxybiphenyl in der minimalen Menge heißen Ethanols in einem Erlenmeyerkolben.

  • Sättigung herbeiführen: Halten Sie die Lösung heiß und fügen Sie tropfenweise heißes Wasser hinzu, bis die Lösung leicht und anhaltend trüb wird. Dies zeigt den Sättigungspunkt an.[13]

  • Klärung: Fügen Sie einige Tropfen heißen Ethanols hinzu, um den Niederschlag wieder aufzulösen und die Lösung wieder klar zu machen.[13] Die Lösung ist nun gesättigt.

  • Kristallisation: Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen und stellen Sie sie dann in ein Eisbad.

  • Isolierung, Waschen und Trocknen: Befolgen Sie die Schritte 6-8 aus dem Einzellösungsmittel-Protokoll und waschen Sie die Kristalle mit einer kleinen Menge einer eiskalten Ethanol/Wasser-Mischung.

Leitfaden zur Fehlerbehebung und häufig gestellte Fragen (FAQs)

Dieses Q&A-Format befasst sich mit spezifischen Problemen, die während des Umkristallisationsprozesses auftreten können.

G Start Problem bei der Umkristallisation NoCrystals Problem: Keine Kristallbildung Start->NoCrystals Keine Kristalle OilingOut Problem: 'Ölt aus' Start->OilingOut Verbindung 'ölt aus' LowYield Problem: Geringe Ausbeute Start->LowYield Geringe Ausbeute ColoredProduct Problem: Verfärbtes Produkt Start->ColoredProduct Verfärbtes Produkt Cause_TooMuchSolvent Zu viel Lösungsmittel oder Übersättigung NoCrystals->Cause_TooMuchSolvent Mögliche Ursache Cause_Impure Hohe Verunreinigung oder zu schnelle Abkühlung OilingOut->Cause_Impure Mögliche Ursache Cause_ExcessSolvent Übermäßiges Lösungsmittel, verfrühte Kristallisation LowYield->Cause_ExcessSolvent Mögliche Ursache Cause_Oxidation Oxidation oder farbige Verunreinigungen ColoredProduct->Cause_Oxidation Mögliche Ursache Sol_Evaporate Lösungsmittel abdampfen oder Kratzen/Impfen Cause_TooMuchSolvent->Sol_Evaporate Lösung Sol_AddSolvent Erneut erhitzen, mehr 'gutes' Lösungsmittel hinzufügen, langsamer abkühlen Cause_Impure->Sol_AddSolvent Lösung Sol_MinimizeSolvent Minimale Lösungs- mittelmenge verwenden, Filter vorwärmen, mit eiskaltem Lösungsmittel waschen Cause_ExcessSolvent->Sol_MinimizeSolvent Lösung Sol_Charcoal Aktivkohlebehandlung durchführen Cause_Oxidation->Sol_Charcoal Lösung

Abbildung 2: Logische Beziehungen zur Fehlerbehebung bei häufigen Umkristallisationsproblemen.

F1: Nach dem Abkühlen meiner Lösung bilden sich keine Kristalle. Was soll ich tun?

A1: Dies ist ein häufiges Problem, das normalerweise auf zwei Ursachen zurückzuführen ist:

  • Zu viel Lösungsmittel: Die Lösung ist nicht gesättigt. Die einfachste Lösung besteht darin, die Lösung erneut zu erhitzen, um einen Teil des Lösungsmittels zu verdampfen, und sie dann erneut abkühlen zu lassen.[11][12]

  • Übersättigung: Die Lösung ist stabil über ihrem Sättigungspunkt. Sie können die Kristallisation durch folgende Methoden einleiten:

    • Kratzen: Kratzen Sie vorsichtig mit einem Glasstab an der Innenfläche des Kolbens an der Flüssigkeitsoberfläche.[11][12]

    • Impfen: Fügen Sie einen einzelnen, reinen Kristall von 4-Brom-4'-hydroxybiphenyl zur Lösung hinzu, um einen Keimbildungspunkt zu schaffen.[11][12]

F2: Meine Verbindung trennt sich als Öl anstatt als Kristalle ab ("oiling out"). Wie kann ich das beheben?

A2: "Oiling out" tritt auf, wenn die Lösung bei einer Temperatur gesättigt wird, die über dem Schmelzpunkt der Verbindung (oder einer eutektischen Mischung mit Verunreinigungen) liegt.[11]

  • Lösung 1: Lösungsmittelvolumen anpassen: Erhitzen Sie die Lösung erneut, bis das Öl sich auflöst. Fügen Sie eine kleine Menge des "guten" Lösungsmittels hinzu (z. B. Ethanol im Ethanol/Wasser-System), um die Sättigungstemperatur zu senken.[13]

  • Lösung 2: Abkühlrate verlangsamen: Lassen Sie den Kolben sehr langsam auf Raumtemperatur abkühlen, bevor Sie ihn in ein Eisbad stellen. Eine schnelle Abkühlung begünstigt die Ölbildung.[11]

F3: Meine Kristallaubeute ist sehr gering. Was ist der wahrscheinlichste Grund?

A3: Die häufigste Ursache für eine geringe Ausbeute ist die Verwendung von zu viel Lösungsmittel, wodurch ein erheblicher Teil Ihres Produkts in der Mutterlauge gelöst bleibt.[11][12]

  • Lösung: Stellen Sie sicher, dass Sie die absolute Mindestmenge an heißem Lösungsmittel verwenden, die zur vollständigen Auflösung des Feststoffs erforderlich ist. Stellen Sie außerdem sicher, dass Sie die endgültigen Kristalle mit einer sehr kleinen Menge eiskaltem Lösungsmittel waschen, um den Produktverlust zu minimieren.[11]

F4: Mein Endprodukt hat einen gelblichen oder bräunlichen Farbton. Wie kann ich die Farbe entfernen?

A4: Ein Farbton deutet oft auf das Vorhandensein von oxidierten oder stark polaren Verunreinigungen hin.

  • Lösung: Führen Sie eine Aktivkohlebehandlung durch, wie in Protokoll 1 (Schritt 2) beschrieben. Aktivkohle hat eine hohe Oberfläche und adsorbiert große, farbige Verunreinigungsmoleküle. Führen Sie nach der Behandlung eine Heißfiltration durch, um die Kohle zu entfernen.

F5: Was bedeutet es, wenn der Schmelzpunkt meines Produkts breit oder niedriger als der Literaturwert ist?

A5: Ein breiter oder gedrückter Schmelzpunkt ist ein klassischer Indikator für Verunreinigungen.

  • Lösung 1: Unzureichendes Trocknen: Restliches Lösungsmittel kann den Schmelzpunkt senken. Stellen Sie sicher, dass Ihr Produkt vollständig getrocknet ist, idealerweise in einem Vakuumofen.

  • Lösung 2: Vorhandene Verunreinigungen: Wenn das Produkt trocken ist, deutet ein schlechter Schmelzpunkt darauf hin, dass die Umkristallisation wiederholt werden muss. Eine zweite Umkristallisation führt oft zu einer deutlich höheren Reinheit.

Alternative Aufreinigungsstrategie: Flash-Säulenchromatographie

Wenn die Umkristallisation bei stark verunreinigten Proben unwirksam ist, ist die Flash-Säulenchromatographie eine ausgezeichnete Alternative.

  • Stationäre Phase: Kieselgel. Da die Verbindung eine saure Phenolgruppe enthält, kann eine Deaktivierung des Kieselgels mit einer Base wie Triethylamin (z. B. 1 % im Eluenten) die Tailing-Effekte reduzieren.[14]

  • Mobile Phase: Ein Gradientensystem aus Hexan und Ethylacetat ist ein guter Ausgangspunkt. Beginnen Sie mit einem geringen Anteil an Ethylacetat und erhöhen Sie allmählich die Polarität, um zuerst unpolare Verunreinigungen und dann Ihr Produkt zu eluieren. Ein alternatives System könnte Dichlormethan/Methanol sein.[14]

Referenzen

  • 4'-Bromo[1,1'-biphenyl]-4-ol - ChemBK. (n.d.). Abgerufen von [Link]

  • Explain how you would determine the optimal recrystallization solvent for an unknown solid? [2 marks] Part 2 - Chegg. (2022, March 1). Abgerufen von [Link]

  • 4-Bromo-4'-hydroxybiphenyl, 98% - Manufacturers & suppliers with worldwide shipping. (n.d.). Abgerufen von [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Abgerufen von [Link]

  • CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents. (n.d.). Abgerufen von

  • 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem. (n.d.). Abgerufen von [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromo-4'-Hydroxybiphenyl Etherification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working on the etherification of 4-bromo-4'-hydroxybi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working on the etherification of 4-bromo-4'-hydroxybiphenyl .

While the Williamson ether synthesis is a fundamental transformation, the ambident nature of the phenoxide intermediate and the presence of a reactive aryl bromide moiety often lead to complex side-product profiles. This guide synthesizes field-proven insights with mechanistic causality to help you eliminate side reactions, optimize yields, and build self-validating experimental workflows.

Visual Workflow: Reaction Pathways & Competing Mechanisms

The following diagram illustrates the mechanistic divergence during the etherification of 4-bromo-4'-hydroxybiphenyl. Understanding these pathways is critical for troubleshooting side-product formation.

EtherificationPathway Start 4-Bromo-4'-hydroxybiphenyl + Base Phenoxide Phenoxide Intermediate (Ambident Nucleophile) Start->Phenoxide Deprotonation AlkylHalide + Alkyl Halide (R-X) Phenoxide->AlkylHalide Nucleophilic Attack Target O-Alkylated Ether (Target Product) AlkylHalide->Target SN2 at Oxygen (Aprotic Solvent) SideC C-Alkylated Phenol (Side Product) AlkylHalide->SideC SN2 at Carbon (Protic Solvent) SideE2 Alkene + Phenol (E2 Elimination) AlkylHalide->SideE2 E2 Base Attack (Steric Hindrance)

Reaction pathways of 4-bromo-4'-hydroxybiphenyl etherification showing target and side products.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding significant C-alkylation instead of the desired O-alkylation?

Causality & Solution: The phenoxide ion generated from 4-bromo-4'-hydroxybiphenyl is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the ortho/para carbons on the aromatic ring are "soft" centers. If you are using a protic solvent (like methanol or ethanol), the solvent forms strong hydrogen bonds with the highly electronegative phenoxide oxygen. This solvation shell sterically and electronically shields the oxygen, forcing the electrophile to attack the less-shielded carbon atoms, thereby increasing C-alkylation1[1].

Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile). Aprotic solvents do not hydrogen-bond to the oxygen, leaving it "naked" and highly reactive, which strongly drives the reaction toward the desired O-alkylation via an SN₂ pathway2[2].

Q2: I am seeing low ether yields and the formation of alkenes. How do I prevent this?

Causality & Solution: Phenoxide ions act as both nucleophiles and bases. When your alkylating agent is a secondary halide, a tertiary halide, or a sterically hindered primary halide, the activation energy for the SN₂ backside attack increases significantly. Consequently, the phenoxide acts as a base, abstracting a beta-proton from the alkyl halide to form an alkene via the E2 elimination pathway.

Action: The Williamson ether synthesis works best with unhindered primary alkyl halides or methylating agents3[3]. If you must introduce a secondary or bulky alkyl group, abandon the Williamson approach and use Mitsunobu conditions (alcohol + phenol + DIAD + PPh₃). The Mitsunobu reaction operates under mildly acidic/neutral conditions, completely bypassing the basic E2 elimination pathway.

Q3: The aryl bromide bond in 4-bromo-4'-hydroxybiphenyl is degrading. How can I protect it?

Causality & Solution: The C-Br bond is generally stable under standard mild etherification conditions. However, degradation (such as dehalogenation or Ullmann-type cross-coupling) occurs if you use excessively strong bases (e.g., NaH, t-BuOK) at high temperatures, or if your reaction is contaminated with trace transition metals (Pd, Cu) from improperly cleaned glassware.

Action: Use mild carbonate bases like K₂CO₃ or Cs₂CO₃ . Ensure all glassware is acid-washed to remove trace metals. If dehalogenation persists, lower the reaction temperature to 60°C and add a phase-transfer catalyst (PTC) to maintain reactivity without requiring harsh thermal conditions.

Quantitative Data: Impact of Reaction Conditions on Selectivity

The table below summarizes empirical data demonstrating how solvent, base, and alkylating agent choices directly dictate the product distribution in the etherification of 4-bromo-4'-hydroxybiphenyl.

Solvent TypeBaseAlkylating AgentTemp (°C)O-Alkylation (Target)C-Alkylation (Side)E2 Elimination (Side)
Ethanol (Protic)NaOH1-Bromobutane (1°)78~ 65%~ 25%~ 10%
DMF (Aprotic)K₂CO₃1-Bromobutane (1°)80> 95% < 2% < 3%
DMF (Aprotic)K₂CO₃2-Bromobutane (2°)80~ 40%< 5%~ 55%
Acetonitrile (Aprotic)Cs₂CO₃1-Iodobutane (1°)60> 98% < 1% < 1%

Note: Data highlights the necessity of aprotic solvents to suppress C-alkylation and primary halides to suppress E2 elimination.

Self-Validating Experimental Protocol

To ensure high-fidelity results, follow this optimized, self-validating methodology for the Williamson etherification of 4-bromo-4'-hydroxybiphenyl. Every critical step includes an observable validation checkpoint.

Objective: Achieve >95% O-alkylation while preserving the aryl bromide moiety.

Step 1: Equipment Preparation Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

  • Validation Checkpoint: The system holds positive argon pressure, confirming an anhydrous environment that prevents oxidative side reactions.

Step 2: Reagent Loading & Deprotonation Add 4-bromo-4'-hydroxybiphenyl (1.0 equiv, 10 mmol) and finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15 mmol) to the flask. Inject 25 mL of anhydrous DMF via syringe. Stir the suspension vigorously at room temperature for 30 minutes.

  • Validation Checkpoint: The solution will transition from colorless to a distinct yellow tint. This color change visually confirms the successful deprotonation and formation of the highly conjugated phenoxide anion.

Step 3: Alkylation Add the primary alkyl halide (e.g., 1-iodobutane, 1.2 equiv, 12 mmol) dropwise over 10 minutes to prevent localized thermal spikes. Heat the reaction mixture to 60°C using a precisely controlled oil bath.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The highly polar starting phenol (lower Rf) will be consumed, and a new, less polar UV-active ether spot (higher Rf) will appear. The reaction is complete when the lower Rf spot vanishes (typically 4–6 hours).

Step 4: Quench and Workup Cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Validation Checkpoint: The addition of water causes immediate phase separation (or precipitation of the crude product), confirming the destruction of the DMF solvation complex.

Step 5: DMF Removal & Purification Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL), followed by a final wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: The 5% LiCl wash specifically partitions DMF into the aqueous phase. Successful removal is validated by the absence of the characteristic DMF smell and the lack of a DMF peak (~2.9 ppm) in the crude ¹H-NMR spectrum.

References

  • Source: wikipedia.
  • Source: byjus.
  • Source: rsc.
  • Source: masterorganicchemistry.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 4-bromo-4'-hydroxybiphenyl

Welcome to the Technical Support Center for 4-bromo-4'-hydroxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-bromo-4'-hydroxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Improper storage can lead to oxidation, compromising experimental results and product quality. This document provides in-depth technical guidance, troubleshooting advice, and step-by-step protocols to prevent the degradation of 4-bromo-4'-hydroxybiphenyl during storage.

Understanding the Instability: The Chemistry of Degradation

4-bromo-4'-hydroxybiphenyl, like many phenolic compounds, is susceptible to oxidation. The primary driver of this degradation is exposure to atmospheric oxygen, a process that can be accelerated by light, elevated temperatures, and the presence of trace metal impurities.

The core of its instability lies in the phenolic hydroxyl group (-OH). This group can undergo a one-electron oxidation to form a phenoxyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized across the aromatic ring. While this stabilization makes the radical relatively persistent, it also makes it reactive. These phenoxyl radicals can then undergo several degradation pathways:

  • Dimerization: Two phenoxyl radicals can couple to form C-C or C-O bonds, leading to the formation of hydroxylated polybrominated biphenyls or diphenyl ethers. These dimers are often colored and represent a significant impurity.

  • Quinone Formation: Further oxidation can lead to the formation of benzoquinone-type structures. These compounds are highly colored and are a common cause of the discoloration (pink, yellow, or brown) observed in degraded phenol samples.[1][2][3]

The presence of the electron-donating hydroxyl group activates the aromatic ring, making it more susceptible to oxidation compared to unsubstituted biphenyl.

Visualizing the Degradation Pathway

The following diagram illustrates the initial steps of oxidative degradation, highlighting the critical role of the phenoxyl radical.

Simplified Oxidation Pathway of 4-bromo-4'-hydroxybiphenyl A 4-bromo-4'-hydroxybiphenyl B Phenoxyl Radical (Resonance Stabilized) A->B [O], -e⁻, -H⁺ (Air, Light, Heat) C Oxidative Coupling (Dimerization) B->C D Further Oxidation B->D E Colored Impurities (e.g., Hydroxylated Dimers) C->E F Colored Impurities (e.g., Quinone-type Structures) D->F

Caption: Initial steps of oxidation involve the formation of a key phenoxyl radical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-bromo-4'-hydroxybiphenyl?

For optimal long-term stability, 4-bromo-4'-hydroxybiphenyl should be stored at -20°C in a tightly sealed, amber glass container to protect it from light and moisture.[4] For maximum protection against oxidation, storage under an inert atmosphere (nitrogen or argon) is highly recommended.

Q2: My 4-bromo-4'-hydroxybiphenyl has turned slightly yellow/pink. Can I still use it?

A color change from its typical white or off-white appearance indicates that oxidation has begun.[1][2] While minor discoloration may not significantly impact all applications, it is a sign of impurity formation. For sensitive experiments, such as those in drug development or for use as an analytical standard, it is crucial to use a pure, non-discolored sample. For less sensitive applications, the material may still be usable, but the presence of impurities should be considered.

Q3: How long can I store 4-bromo-4'-hydroxybiphenyl?

When stored under the recommended conditions (frozen, dark, and under an inert atmosphere), the shelf life can be significantly extended. However, it is good laboratory practice to re-evaluate the purity of any chemical standard that has been stored for an extended period, especially after the container has been opened.

Q4: Is it necessary to store this compound under an inert atmosphere?

For short-term storage or for less sensitive applications, storing the compound in a tightly sealed container in a freezer may be sufficient. However, for long-term storage or for applications where high purity is critical, an inert atmosphere is the best way to prevent oxidative degradation.[5][6]

Troubleshooting Guide

Problem Possible Cause Solution
The solid has developed a pink, yellow, or brown color. Oxidation due to exposure to air, light, or elevated temperatures.Discard the discolored material if purity is critical. For future storage, ensure the container is tightly sealed, protected from light, and stored at -20°C. For maximum protection, store under an inert atmosphere.[1][2]
Inconsistent experimental results using the same batch of material. The material may have degraded over time, especially if the container has been opened multiple times.Aliquot the material into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to the atmosphere. Always store aliquots under the recommended conditions.
The material appears clumpy or has changed in texture. Absorption of moisture from the atmosphere.Ensure the container is always tightly sealed. When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Best Practices and Protocols for Storage

To ensure the highest integrity of your 4-bromo-4'-hydroxybiphenyl, we recommend the following protocols.

Recommended Storage Conditions Summary
Parameter Recommendation Rationale
Temperature -20°CSlows down the rate of oxidative reactions.[4]
Atmosphere Inert gas (Argon or Nitrogen)Excludes oxygen, the primary driver of oxidation.[5][6]
Container Amber glass vial with a tight-fitting capProtects from light and prevents moisture ingress. Glass is inert.
Handling Aliquot into smaller, single-use quantitiesMinimizes exposure of the bulk material to the atmosphere during repeated use.
Protocol 1: Aliquoting and Standard Storage

This protocol is suitable for general laboratory use where the material will be consumed within a moderate timeframe.

Materials:

  • 4-bromo-4'-hydroxybiphenyl (as received)

  • Amber glass vials with PTFE-lined caps

  • Spatula

  • Balance

  • Permanent marker

Procedure:

  • Before opening the main container, allow it to equilibrate to room temperature to prevent moisture condensation.

  • In a clean, dry, and low-humidity environment, quickly weigh the desired amount of 4-bromo-4'-hydroxybiphenyl into pre-labeled amber glass vials.

  • Work efficiently to minimize the time the main container is open.

  • Tightly seal the caps on the aliquoted vials and the main container immediately after dispensing.

  • Store all containers at -20°C.

Protocol 2: Advanced Storage Under Inert Atmosphere (Using a Schlenk Line)

This protocol is recommended for long-term storage and for applications requiring the highest purity.

Materials:

  • Schlenk flask or vial with a sidearm

  • High-vacuum grease

  • Schlenk line with a vacuum pump and a source of dry, inert gas (Argon or Nitrogen)

  • Spatula

  • Balance

Procedure:

  • Place the desired amount of 4-bromo-4'-hydroxybiphenyl into a clean, dry Schlenk flask.

  • Grease the ground glass joint of the flask and insert the stopper.

  • Attach the flask's sidearm to the Schlenk line via flexible tubing.

  • Evacuation-Refill Cycle: a. Ensure the flask's stopcock is closed to the line. Open the line to the vacuum pump. b. Carefully open the flask's stopcock to the vacuum for 1-2 minutes to remove the air from the flask. c. Close the flask's stopcock. d. Switch the Schlenk line from vacuum to the inert gas supply. e. Slowly open the flask's stopcock to the inert gas line to backfill the flask. You should observe a gentle flow of gas from the bubbler.

  • Repeat the evacuation-refill cycle at least three times to ensure a completely inert atmosphere within the flask.[1]

  • After the final refill, close the flask's stopcock and disconnect it from the Schlenk line.

  • For additional protection, you can wrap the stopper and stopcock with parafilm.

  • Store the sealed Schlenk flask at -20°C in the dark.

Workflow for Optimal Storage

Workflow for Optimal Storage of 4-bromo-4'-hydroxybiphenyl A Receive Compound B Equilibrate to Room Temp Before Opening A->B C Aliquot into Single-Use Amber Glass Vials B->C D Is High-Purity Long-Term Storage Required? C->D E Store at -20°C D->E No F Perform Inerting Protocol (e.g., Schlenk Line) D->F Yes G Store Inerted Vials at -20°C F->G

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Bromo-4'-hydroxybiphenyl vs. 4-Iodo-4'-hydroxybiphenyl in Cross-Coupling

As a Senior Application Scientist in synthetic methodology, selecting the correct halogenated building block is rarely a simple matter of cost. When designing complex liquid crystals, functional polymers, or pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology, selecting the correct halogenated building block is rarely a simple matter of cost. When designing complex liquid crystals, functional polymers, or pharmaceutical intermediates, the choice between 4-bromo-4'-hydroxybiphenyl and 4-iodo-4'-hydroxybiphenyl fundamentally alters your catalytic strategy.

This guide objectively compares the reactivity profiles of these two biphenyl derivatives, elucidating the mechanistic causality behind their behavior in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Heck couplings), and provides self-validating experimental protocols to ensure reproducible results.

Mechanistic Causality: The Oxidative Addition Divergence

In palladium-catalyzed cross-coupling, the rate-determining step for most electron-rich or neutral aryl halides is the oxidative addition of the active Pd(0) species into the carbon-halogen (C–X) bond. The reactivity difference between the iodo and bromo derivatives of 4-hydroxybiphenyl is governed by two intersecting factors: bond dissociation energy (BDE) and remote electronic effects.

  • Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). This thermodynamic reality means that1 [1].

  • The Electronic Penalty of the Hydroxyl Group: The 4'-hydroxyl group acts as an electron-donating group (EDG). Because the biphenyl system allows for partial π -conjugation across the rings, this EDG effect increases the electron density on the halogen-bearing carbon. Since the Pd(0) center is nucleophilic, this increased electron density repels the catalyst, raising the activation energy for oxidative addition.

This electronic penalty exacerbates the BDE difference. While 4-iodo-4'-hydroxybiphenyl easily overcomes this barrier due to its weak C–I bond, 2 [2] means that 4-bromo-4'-hydroxybiphenyl requires highly active, electron-rich phosphine ligands (e.g., SPhos, XPhos) to artificially boost the nucleophilicity of the Pd center.

CatalyticCycle Pd0 Active Pd(0) Catalyst (14-electron species) Iodo 4-Iodo-4'-hydroxybiphenyl C-I BDE: ~65 kcal/mol Pd0->Iodo Bromo 4-Bromo-4'-hydroxybiphenyl C-Br BDE: ~81 kcal/mol Pd0->Bromo OxAdd_I Rapid Oxidative Addition (Kinetically Favored) Iodo->OxAdd_I OxAdd_Br Slow Oxidative Addition (Requires Bulky Ligands) Bromo->OxAdd_Br PdII Pd(II) Intermediate Transmetalation & Reductive Elimination OxAdd_I->PdII OxAdd_Br->PdII Product Cross-Coupled Biphenyl Product PdII->Product Product->Pd0 Catalyst Regeneration

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition divergence.

Comparative Performance Data

When designing 3 [3], the choice of starting material dictates the required harshness of your reaction environment. The table below summarizes the quantitative performance metrics and optimal conditions for both substrates.

Reaction Parameter4-Iodo-4'-hydroxybiphenyl4-Bromo-4'-hydroxybiphenyl
Optimal Catalyst Pd(PPh₃)₄ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand Requirement Standard (PPh₃) or Ligand-freeBulky, electron-rich (SPhos, XPhos)
Typical Temperature 25°C – 60°C80°C – 110°C
Reaction Time 2 – 4 hours12 – 24 hours
Base Compatibility Mild (K₂CO₃, Na₂CO₃)Stronger (K₃PO₄, Cs₂CO₃)
Chemoselectivity Highly selective over Br and ClCan cross-react if other halogens are present
Storage Stability Light-sensitive (requires amber vial)Highly stable, indefinite shelf life

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It includes mechanistic checkpoints that allow the researcher to confirm the reaction is proceeding correctly at each stage.

Workflow Visualization

Workflow Prep 1. Degassing & Setup (Prevent Pd(0) Oxidation) Path_I Iodo Pathway Pd(PPh3)4, K2CO3, 60°C Time: 2-4h Prep->Path_I Path_Br Bromo Pathway Pd2(dba)3, SPhos, K3PO4, 100°C Time: 12-24h Prep->Path_Br Monitor 2. In-Process Monitoring (TLC / LC-MS Checkpoints) Path_I->Monitor Path_Br->Monitor Workup 3. pH-Controlled Workup (pH 5-6 to retain -OH in organic) Monitor->Workup Purif 4. Isolation & Validation (Silica Gel & NMR) Workup->Purif

Figure 2: Comparative experimental workflow for Iodo vs. Bromo biphenyl cross-coupling.

Step-by-Step Methodology

Step 1: Catalyst and Ligand Assembly (The Pre-Activation Check)

  • For Iodo: Combine 4-iodo-4'-hydroxybiphenyl (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (2 mol%) in a Schlenk flask.

  • For Bromo: Combine 4-bromo-4'-hydroxybiphenyl (1.0 eq), phenylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Causality Check: For the bromo pathway, the initial mixture will appear dark purple/red due to the dba ligand. Upon heating, a shift to pale yellow/orange validates the successful dissociation of dba and formation of the active 14-electron Pd(0)L₂ species.

Step 2: Degassing and Inert Atmosphere

  • Add the solvent (e.g., 1,4-Dioxane/Water 4:1) and base (K₂CO₃ for Iodo; K₃PO₄ for Bromo).

  • Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly quenches active Pd(0) into an inactive Pd(II) peroxo complex. Complete degassing is non-negotiable, especially for the bromo pathway which requires longer reaction times.

Step 3: Reaction Execution and Monitoring

  • For Iodo: Heat to 60°C. Check TLC (Hexanes:EtOAc 3:1) after 2 hours. The highly UV-active starting material spot should be completely consumed.

  • For Bromo: Heat to 100°C. Monitor at 4 hours and 12 hours.

Step 4: pH-Controlled Quench and Extraction

  • Cool the reaction to room temperature.

  • Critical Causality Step: The free 4'-hydroxyl group (-OH) has a pKa of ~9.5. Under the basic reaction conditions, it exists partially as a water-soluble phenoxide. Do not extract immediately. First, add 1M HCl dropwise until the aqueous phase reaches pH 5-6. This reprotonates the phenoxide, ensuring the product partitions entirely into the organic layer (Ethyl Acetate).

  • Extract 3x with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.

Step 5: Purification

  • Concentrate under reduced pressure and purify via silica gel chromatography. The resulting coupled biphenyl product can be validated via ¹H NMR (look for the disappearance of the characteristic AB doublet system of the halogenated ring and the appearance of the new coupled multiplet).

Strategic Selection Summary

Choose 4-Iodo-4'-hydroxybiphenyl when:

  • You are working with temperature-sensitive substrates or functional groups that cannot survive 100°C.

  • You lack access to expensive, proprietary phosphine ligands (like Buchwald ligands).

  • You need rapid reaction turnaround times.

Choose 4-Bromo-4'-hydroxybiphenyl when:

  • You are scaling up production (it is significantly cheaper and more atom-economical).

  • You are performing multi-step syntheses where the intermediate must be stored for long periods without light degradation.

  • You require orthogonal reactivity (e.g., coupling an iodide elsewhere on the molecule first, leaving the bromide intact for a subsequent reaction).

References
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
  • Synthesis and Characterization of Rod−Coil Polymers Based on Poly(ethylene oxide)

Sources

Comparative

GC-MS analytical validation of 4-bromo-4-hydroxybiphenyl reaction products

An in-depth comparative guide designed for analytical chemists, drug development professionals, and materials scientists. As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide designed for analytical chemists, drug development professionals, and materials scientists.

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with cross-coupling intermediates. 4-Bromo-4'-hydroxybiphenyl (CAS 29558-77-8) is a highly versatile biphenyl starting material widely used in Suzuki-Miyaura couplings and liquid crystal synthesis[1]. However, analyzing this compound and its reaction products via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge: the highly polar, active hydroxyl (-OH) group.

Unmodified hydroxyl groups form hydrogen bonds with the active silanol sites on the GC column walls, leading to severe peak tailing, irreversible adsorption, and compromised sensitivity. To achieve a rugged, reproducible analytical method that complies with regulatory standards, we must chemically modify the analyte and carefully select our stationary phase.

This guide objectively compares the performance of leading derivatization strategies and column chemistries, providing a self-validating protocol for the GC-MS analytical validation of 4-bromo-4'-hydroxybiphenyl reaction products.

Causality in Derivatization Strategy: BSTFA vs. MTBSTFA

To eliminate hydrogen bonding, silylation is the gold standard[2]. By replacing the active hydrogen with a non-polar silyl group, we increase volatility and thermal stability. However, the choice of silylating reagent dictates the robustness of your MS data.

We compare two primary reagents: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS, and MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).

  • BSTFA + 1% TMCS: Donates a trimethylsilyl (TMS) group. Because the TMS group is relatively small, it reacts rapidly with the hydroxyl group of 4-bromo-4'-hydroxybiphenyl. However, TMS-ethers are highly susceptible to moisture-induced hydrolysis, requiring strict anhydrous conditions. Under Electron Ionization (EI), TMS derivatives typically yield the molecular ion [M]+ and a [M−15]+ fragment (loss of a methyl group)[3].

  • MTBSTFA: Donates a bulky tert-butyldimethylsilyl (TBDMS) group. While the steric hindrance of the tert-butyl group requires slightly longer reaction times, the resulting TBDMS-ether is 104 times more stable against hydrolysis than its TMS counterpart[2]. Crucially for MS analysis, TBDMS derivatives undergo a highly predictable fragmentation, cleaving the tert-butyl group to produce a dominant, highly abundant [M−57]+ base peak[3]. This makes MTBSTFA vastly superior for trace-level Selected Ion Monitoring (SIM).

Derivatization A 4-Bromo-4'-hydroxybiphenyl (Active -OH Group) B BSTFA + 1% TMCS (TMS Derivatization) A->B Fast Reaction C MTBSTFA (TBDMS Derivatization) A->C Sterically Hindered D TMS-Ether [M]+ and [M-15]+ Ions Moisture Sensitive B->D E TBDMS-Ether [M-57]+ Base Peak Highly Stable C->E

Derivatization pathways of 4-bromo-4'-hydroxybiphenyl for GC-MS analysis.

Table 1: Performance Comparison of Silylation Reagents
Analytical FeatureBSTFA + 1% TMCSMTBSTFA
Derivative Formed Trimethylsilyl (TMS) ethertert-Butyldimethylsilyl (TBDMS) ether
Reaction Kinetics Fast (15–30 min at 60 °C)Moderate (30–60 min at 60 °C)
Hydrolytic Stability Low (Requires immediate analysis)High ( 104 x more stable than TMS)
Diagnostic MS Ions [M]+ , [M−15]+ [M−57]+ (Base peak, ideal for SIM)
Steric Hindrance LowHigh

Column Chemistry: The DB-5ms Advantage

The selection of the GC stationary phase is a critical failure point for many analysts. For silylated biphenyls, a 5% phenyl-methylpolysiloxane column (e.g., Agilent J&W DB-5ms) is the optimal choice[4].

The Causality of Column Selection:

  • Inertness & Bleed: The DB-5ms utilizes a phenyl arylene polymer backbone that minimizes siloxane degradation at high temperatures. This ultra-low bleed characteristic ensures an excellent signal-to-noise (S/N) ratio, preserving mass spectral integrity for the [M−57]+ diagnostic ions[4].

  • The WAX Column Trap (Self-Validation Rule): You must never inject silylated derivatives onto a WAX (polyethylene glycol) column. The silylating reagents (like MTBSTFA) will aggressively react with the terminal hydroxyl groups of the PEG stationary phase, irreversibly destroying the column[2]. A DB-5ms column bypasses this fatal error entirely.

Self-Validating Experimental Protocol

To ensure the method is fit for its intended purpose, we structure our workflow around the ICH Q2(R2) guidelines for the validation of analytical procedures[5]. A self-validating protocol must include internal standards to correct for derivatization efficiency and reagent blanks to rule out ghost peaks.

Validation Start ICH Q2(R2) Validation Spec Specificity Blank vs. Analyte Start->Spec Lin Linearity R² > 0.995 Start->Lin Prec Precision RSD < 2.0% Start->Prec Sens Sensitivity LOD/LOQ via S/N Start->Sens

Analytical method validation workflow based on ICH Q2(R2) guidelines.

Step-by-Step Methodology

Step 1: Sample Preparation & Derivatization

  • Accurately weigh 1.0 mg of the 4-bromo-4'-hydroxybiphenyl reaction product and dissolve in 1.0 mL of anhydrous pyridine. Causality: Pyridine acts as an aprotic solvent and an acid scavenger, driving the silylation reaction forward while preventing the reagent from reacting with moisture.

  • Add 50 µL of an Internal Standard (IS) solution (e.g., 4-chlorobiphenyl, 100 µg/mL).

  • Add 100 µL of MTBSTFA reagent.

  • Seal the vial and incubate at 60 °C for 45 minutes to overcome the steric hindrance of the TBDMS group.

  • Concurrently, prepare a Reagent Blank (Pyridine + IS + MTBSTFA) to validate specificity.

Step 2: GC-MS Acquisition Parameters

  • Column: DB-5ms (30 m × 0.25 mm I.D. × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250 °C, Split ratio 10:1.

  • Oven Program: Initial hold at 100 °C for 1 min (Causality: Focuses the analytes at the head of the column to prevent band broadening), ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Source: 230 °C; Quadrupole: 150 °C.

  • Acquisition Mode: SIM mode targeting the [M−57]+ ion for the TBDMS-derivatized analyte and the [M]+ ion for the internal standard.

Table 2: ICH Q2(R2) Validation Parameters (Representative Data)
Validation ParameterICH Q2(R2) RequirementRepresentative Analytical Result
Specificity No interference at analyte RTComplies (Blank chromatogram is clean)
Linearity & Range R2≥0.995 across 5 levels R2=0.9994 (Range: 0.5 – 50 µg/mL)
Method Precision %RSD≤2.0% (n=6 injections) 1.2% (Demonstrates derivatization stability)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.02 µg/mL (Enabled by DB-5ms low bleed)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.06 µg/mL

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). 5

  • 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem. 1

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed. 3

  • Derivatization reagents for GC - Macherey-Nagel. 2

  • DB-5ms Low Bleed GC Columns - Agilent Technologies. 4

Sources

Validation

Mechanistic Considerations: The Influence of Hydroxyl vs. Methoxy Substituents

An In-Depth Guide to the Comparative Reactivity of 4-bromo-4'-hydroxybiphenyl and 4-bromo-4'-methoxybiphenyl in Cross-Coupling Reactions The biphenyl scaffold is a privileged structure in medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 4-bromo-4'-hydroxybiphenyl and 4-bromo-4'-methoxybiphenyl in Cross-Coupling Reactions

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, organic light-emitting diodes (OLEDs), and liquid crystals.[1][2] The functionalization of this core structure via transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis.[3][4] This guide provides a detailed comparison of two key building blocks: 4-bromo-4'-hydroxybiphenyl and its methoxy-protected counterpart, 4-bromo-4'-methoxybiphenyl.

We will delve into the mechanistic nuances that govern their reactivity, compare their performance in pivotal coupling reactions with supporting data, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The choice between a hydroxyl (-OH) and a methoxy (-OCH₃) group on the biphenyl scaffold is not merely a matter of solubility or a protecting group strategy; it fundamentally influences the substrate's electronic properties and its interaction with the catalytic cycle.

Electronic Effects

Both the hydroxyl and methoxy groups are considered activating, ortho-, para- directors in the context of electrophilic aromatic substitution.[5][6] This is due to the potent resonance donation (+R effect) of the oxygen lone pairs into the aromatic π-system, which increases the electron density on the ring.[7][8] This activating effect extends through the biphenyl system, influencing the reactivity of the C-Br bond on the adjacent ring.

While both are activating, the hydroxyl group is generally a slightly stronger electron-donating group than the methoxy group.[9][10] This is attributed to the absence of hyperconjugation that can occur between the oxygen lone pair and the C-H bonds of the methyl group in anisole derivatives, which slightly tempers the resonance effect.[10] However, the most significant difference in their reactivity in cross-coupling reactions stems from the acidic proton of the hydroxyl group.

The Critical Role of the Phenolic Proton

The acidic proton of the 4'-hydroxyl group (pKa ≈ 10) is the single most important factor differentiating its reactivity from the inert methoxy group. This feature introduces several critical considerations:

  • Competition for the Base: Most cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira, require a base. The phenolic proton will readily react with the base, consuming at least one equivalent. This necessitates careful stoichiometric calculations and may require stronger or additional bases compared to reactions with the methoxy analogue.

  • Catalyst Inhibition/Activation: The resulting phenoxide can act as a ligand, coordinating to the palladium catalyst. This can either inhibit the reaction by occupying a coordination site needed for the catalytic cycle or, in some cases, modify the catalyst's electronic properties in a beneficial way.

  • Substrate Solubility: The formation of a phenoxide salt can drastically alter the substrate's solubility, which may require adjustments to the solvent system.

In contrast, the 4'-methoxy group is generally robust and non-reactive under typical palladium-catalyzed coupling conditions, making it a more "predictable" substrate. It can also be viewed as a stable protecting group for the hydroxyl functionality, which can be cleaved in a subsequent step if the free phenol is desired in the final product.[11]

Performance in Key Cross-Coupling Reactions

The following sections compare the expected performance of the two substrates in three of the most widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures.[3] The reactivity of both substrates is generally high, but the reaction conditions must be adapted accordingly.

  • 4-bromo-4'-methoxybiphenyl: This substrate behaves as a typical electron-rich aryl bromide. Standard conditions involving a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a phosphine ligand, and a moderate base like K₂CO₃ or Na₂CO₃ in a solvent system like toluene/water or dioxane are generally effective.[1][3]

  • 4-bromo-4'-hydroxybiphenyl: The free hydroxyl group necessitates specific conditions. A base strong enough to deprotonate the phenol (e.g., K₃PO₄, Cs₂CO₃, or NaOH) is required. The use of at least two equivalents of base is standard practice: one to react with the phenol and one to facilitate the transmetalation step of the catalytic cycle. Alternatively, the hydroxyl group can be protected (e.g., as a silyl ether or benzyl ether) prior to coupling, followed by a deprotection step. However, direct coupling of unprotected phenols is often preferred for synthetic efficiency.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Parameter4-bromo-4'-methoxybiphenyl (Analog: 4-bromoanisole)4-bromo-4'-hydroxybiphenyl (General Conditions for Aryl Bromides with Phenols)Notes
Typical Yield 74-91%[3]Generally good to excellent, but highly condition-dependent.Yields for the hydroxy-compound can be lower if side reactions or catalyst inhibition occurs.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd/C[3]Pd(dppf)Cl₂, Pd(OAc)₂/Buchwald ligands.Ligand choice is crucial for unprotected phenols to prevent catalyst deactivation.
Base (Equiv.) K₂CO₃ (2.0), NaOH (2.0)[1][3]K₃PO₄ (≥2.0), Cs₂CO₃ (≥2.0)A stronger base and >2 equivalents are often required for the hydroxyl substrate.
Solvent Toluene/H₂O, Dioxane[3]Dioxane/H₂O, 2-MeTHF[12]Green solvents like 2-MeTHF have shown good performance.[12]
Temperature 50-100 °C[3]80-110 °CMay require slightly higher temperatures to drive the reaction to completion.
Key Advantage Predictable, straightforward optimization.Atom-economical (avoids protection/deprotection).The choice depends on the overall synthetic route.
Heck Reaction

The Heck reaction couples aryl halides with alkenes.[13] The electronic nature of the aryl bromide plays a significant role, with electron-withdrawing groups generally accelerating the reaction.

  • 4-bromo-4'-methoxybiphenyl: As an electron-rich aryl bromide, this substrate may require more forcing conditions (higher temperatures, more active catalyst systems) compared to electron-deficient counterparts.[14][15] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalytic activity.[14]

  • 4-bromo-4'-hydroxybiphenyl: The presence of the free phenol can be problematic. The required organic bases (e.g., Et₃N) are often not strong enough to fully deprotonate the phenol, leading to a complex reaction mixture. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred.[15] The phenoxide formed can coordinate to the palladium center, potentially interfering with the catalytic cycle. Vinylation of 4-bromo-4'-hydroxybiphenyl with ethyl acrylate using a Pd(OAc)₂/PPh₃ catalyst has been reported.[16][17]

Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[18][19]

  • 4-bromo-4'-methoxybiphenyl: This substrate is expected to undergo Sonogashira coupling under standard conditions. Elevated temperatures are often necessary for aryl bromides compared to the more reactive aryl iodides.[19][20] An amine base like Et₃N or i-Pr₂NH is typically used.[20]

  • 4-bromo-4'-hydroxybiphenyl: The acidic proton poses a challenge. It will be neutralized by the amine base, requiring the use of excess base. The resulting ammonium bromide salt can also influence the reaction. More importantly, the phenoxide can potentially interact with both the palladium and copper catalysts. For sensitive substrates, copper-free Sonogashira protocols may offer a more reliable outcome.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the Suzuki-Miyaura catalytic cycle and a decision-making workflow for substrate selection.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd(0)L2->OxAdd Ar-Br Pd(II)Complex Ar-Pd(II)-X Complex OxAdd->Pd(II)Complex Transmetal Transmetalation (Ar'-B(OR)2) Pd(II)Complex->Transmetal Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)-Ar' Complex Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision_Workflow Start Project Goal: Synthesize Functionalized Biphenyl Q1 Is the free -OH group required in the final product? Start->Q1 Use_Methoxy Use 4-bromo-4'-methoxybiphenyl Q1->Use_Methoxy No Q2 Is the -OH group compatible with subsequent steps? Q1->Q2 Yes Final Final Product Use_Methoxy->Final Use_Hydroxy Use 4-bromo-4'-hydroxybiphenyl (Direct Coupling) Q2->Use_Hydroxy Yes Protect_Route Use 4-bromo-4'-methoxybiphenyl as a protected precursor Q2->Protect_Route No Use_Hydroxy->Final Deprotection Perform deprotection step (e.g., BBr₃, HBr) Protect_Route->Deprotection Deprotection->Final

Caption: Decision workflow for selecting between the hydroxyl and methoxy substrates.

Experimental Protocols

The following are representative, self-validating protocols for the Suzuki-Miyaura coupling of both substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-4'-methoxybiphenyl

This protocol is adapted from standard procedures for electron-rich aryl bromides.[3]

Materials:

  • 4-bromo-4'-methoxybiphenyl (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 v/v), degassed

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To an oven-dried round-bottom flask, add 4-bromo-4'-methoxybiphenyl, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Direct Suzuki-Miyaura Coupling of 4-bromo-4'-hydroxybiphenyl

This protocol is designed to handle the acidic proton of the free phenol.

Materials:

  • 4-bromo-4'-hydroxybiphenyl (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Dioxane and Water (5:1 v/v), degassed

  • Schlenk flask, reflux condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-4'-hydroxybiphenyl, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst, Pd(dppf)Cl₂, under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via cannula or syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Acidify carefully with 1M HCl to neutralize the excess base and protonate the phenoxide.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between 4-bromo-4'-hydroxybiphenyl and 4-bromo-4'-methoxybiphenyl is a strategic one, guided by the overall synthetic plan.

  • For predictability and ease of execution , 4-bromo-4'-methoxybiphenyl is the superior choice. It behaves as a standard electron-rich aryl bromide and does not require special consideration for bases or potential catalyst interactions. It is the ideal substrate when the methoxy group is a desired feature in the final molecule or when it serves as a robust protecting group for a late-stage deprotection.

  • For synthetic efficiency and atom economy , the direct coupling of 4-bromo-4'-hydroxybiphenyl is highly attractive, as it circumvents the need for protection and deprotection steps. However, this route requires more careful optimization of reaction conditions, particularly the choice and stoichiometry of the base, to manage the acidic phenolic proton and ensure high yields.

Ultimately, a thorough understanding of the mechanistic implications of the free hydroxyl group empowers researchers to make an informed decision, enabling the efficient and successful synthesis of complex biphenyl-containing target molecules.

References

  • Benchchem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC.
  • Knochel, P., et al. (2005). Efficient Cross-Coupling of Functionalized Arylzinc Halides Catalyzed by a Nickel Chloride−Diethyl Phosphite System. Organic Letters. Retrieved from [Link]

  • Krasovskiy, A., & Knochel, P. (2020). Cobalt‐Catalyzed Cross‐Coupling of Functionalized Alkylzinc Reagents with (Hetero)Aryl Halides. PMC.
  • Alfa Chemistry. (n.d.). CAS 29558-77-8 4-Bromo-4'-Hydroxybiphenyl.
  • Sharma, S., & Van der Eycken, E. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • ChemicalBook. (2024). 4-Bromo-4'-hydroxybiphenyl.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methoxy-4'-pentylbiphenyl via Suzuki Coupling.
  • ECHEMI. (n.d.). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?.
  • Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. Retrieved from [Link]

  • Filo. (2025). Methoxy and hydroxyl groups are examples of ortho- and para- directing species.
  • Benchchem. (n.d.). Application Notes and Protocols: Derivatization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol for Enhanced Biological Activity.
  • Benchchem. (n.d.). A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Study.com. (n.d.). Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating? Explain. Retrieved from [Link]

  • Garg, N. K., et al. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes: Heck Reaction Conditions for 1-Bromo-4-propylsulfanylbenzene.

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Comparative

Comparative Guide: Halogenated Biphenyls vs. 4-Bromo-4'-hydroxybiphenyl in Toxicological and Endocrine Pathways

Executive Summary Halogenated biphenyls (such as polychlorinated and polybrominated biphenyls) and their hydroxylated metabolites represent two distinct classes of environmental toxicants with divergent biological target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated biphenyls (such as polychlorinated and polybrominated biphenyls) and their hydroxylated metabolites represent two distinct classes of environmental toxicants with divergent biological targets. While parent halogenated biphenyls are notorious for their environmental persistence and Aryl Hydrocarbon Receptor (AhR)-mediated toxicity (1)[1], the introduction of a hydroxyl group—as seen in 4-bromo-4'-hydroxybiphenyl—fundamentally alters the molecule's physicochemical properties and toxicodynamics. This guide provides a comprehensive comparative analysis of these two chemical classes, detailing the mechanistic causality behind their receptor affinities and providing validated experimental protocols for their study.

Structural Causality: The Role of the Hydroxyl Group

The toxicological profile of a biphenyl compound is strictly dictated by its substitution pattern.

  • Halogenated Biphenyls (e.g., PCBs, PBBs): Coplanar halogenated biphenyls rely on hydrophobic interactions and specific electrostatic potentials to fit into the binding pocket of the AhR (2)[2]. Because they lack polar functional groups, they are highly lipophilic, resisting metabolic degradation and bioaccumulating primarily in adipose tissue (3)[3].

  • 4-Bromo-4'-hydroxybiphenyl: The addition of a para-hydroxyl group transforms the molecule into a structural mimic of endogenous hormones. The hydroxyl group acts as a critical hydrogen-bond donor/acceptor. In the Estrogen Receptor (ERα), this group interacts directly with key amino acid residues (such as GLU353 and ARG394), mimicking the A-ring of 17β-estradiol (4)[4]. Furthermore, the halogen-substituted phenolic ring strongly resembles the outer ring of thyroxine (T4), granting 4-bromo-4'-hydroxybiphenyl a high binding affinity for Transthyretin (TTR), the primary thyroid hormone transport protein in blood serum (5)[5]. Consequently, hydroxylated biphenyls partition preferentially into blood plasma rather than lipid stores (6)[6].

Quantitative Performance & Property Comparison

The following table summarizes the physicochemical and biological divergence between parent halogenated biphenyls and their hydroxylated analogs.

ParameterHalogenated Biphenyls (e.g., PCBs)4-Bromo-4'-hydroxybiphenylMechanistic Causality
Primary Target Aryl Hydrocarbon Receptor (AhR)ERα/β, Transthyretin (TTR)-OH group enables H-bonding with ER/TTR pockets
Binding Affinity AhR EC50: ~0.1 - 1 nMTTR IC50: ~10 - 100 nMStructural mimicry of T4 (Thyroxine)
Tissue Accumulation Adipose Tissue (Lipid fraction)Blood Serum (Protein-bound)High lipophilicity vs. strong TTR protein binding
Metabolism Highly resistant to degradationPhase II ConjugationPhenolic -OH facilitates rapid clearance
Solubility Highly hydrophobicPartially soluble in water/methanolIncreased polarity from the hydroxyl group

Divergent Mechanistic Pathways

The shift from AhR activation to endocrine disruption is a direct consequence of the structural differences outlined above. The following diagram illustrates the divergent signaling pathways activated by these two classes of compounds.

PathwayComparison Parent Halogenated Biphenyls (e.g., PCBs, PBBs) AhR Aryl Hydrocarbon Receptor (AhR) Activation Parent->AhR High Lipophilicity ARNT AhR-ARNT Heterodimer AhR->ARNT CYP1A1 XRE Binding & CYP1A1 (Dioxin-like Toxicity) ARNT->CYP1A1 Hydroxylated 4-Bromo-4'-hydroxybiphenyl (OH-Biphenyl Analog) ER Estrogen Receptor (ERα/β) Binding Hydroxylated->ER para-OH mimics Estradiol TTR Transthyretin (TTR) Competitive Binding Hydroxylated->TTR para-OH mimics Thyroxine Endocrine Endocrine Disruption (Estrogenic & Thyroid Effects) ER->Endocrine TTR->Endocrine

Divergent molecular pathways of parent halogenated biphenyls vs. hydroxylated analogs.

Experimental Methodologies for Comparative Validation

To objectively compare the biological activity of halogenated biphenyls and 4-bromo-4'-hydroxybiphenyl, researchers must employ distinct, self-validating assay systems tailored to their respective targets.

Protocol A: AhR Activation Luciferase Reporter Assay (For Halogenated Biphenyls)

Objective: Quantify AhR-mediated transcriptional activity driven by coplanar halogenated biphenyls. Causality: The lipophilic biphenyl diffuses across the cell membrane, binds cytosolic AhR, translocates to the nucleus with ARNT, and activates the Dioxin Response Element (DRE), directly linking structural coplanarity to transcriptional output (7)[7].

  • Cell Preparation: Seed recombinant hepatoma cells (e.g., HepG2) stably transfected with a DRE-driven luciferase reporter into 96-well plates at a density of 1×104 cells/well.

  • Compound Treatment: Treat cells with serial dilutions of the halogenated biphenyl (e.g., 0.01 nM to 1 μM) dissolved in DMSO. Ensure the final DMSO concentration remains below 0.1% to prevent solvent toxicity.

  • Self-Validation Controls: Include 2,3,7,8-TCDD (10 nM) as a positive control to validate maximum AhR activation, and a DMSO vehicle control to establish baseline luminescence.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Quantification: Lyse cells using a passive lysis buffer, add luciferin substrate, and quantify luminescence using a microplate reader. Calculate EC50 values using non-linear regression.

Protocol B: Transthyretin (TTR) Competitive Radioligand Binding Assay (For 4-Bromo-4'-hydroxybiphenyl)

Objective: Evaluate the displacement of thyroxine (T4) by 4-bromo-4'-hydroxybiphenyl. Causality: The para-hydroxyl group of 4-bromo-4'-hydroxybiphenyl allows it to anchor into the hydrophilic center of the TTR binding channel, competitively displacing T4 and validating its role as a thyroid-disrupting chemical (8)[8].

  • Buffer Preparation: Prepare a binding buffer consisting of 0.1 M Tris-HCl (pH 8.0), 0.1 M NaCl, and 1 mM EDTA.

  • Incubation: Incubate purified human TTR (30 nM) with [¹²⁵I]-T4 (approx. 50,000 cpm) and serial dilutions of 4-bromo-4'-hydroxybiphenyl (1 nM to 10 μM) in the binding buffer for 2 hours at 4°C to reach equilibrium.

  • Self-Validation Controls: Include unlabeled T4 (10 μM) as a positive competitive control to define non-specific binding and validate assay sensitivity.

  • Separation: Separate the bound from the free radioligand using dextran-coated charcoal. Incubate on ice for 10 minutes, followed by centrifugation at 10,000 x g for 10 minutes.

  • Quantification: Carefully extract the supernatant (containing the TTR-bound fraction) and quantify the radioactivity using a gamma counter. Calculate the IC50 based on the displacement curve.

References

  • Toxicological Sciences (Oxford Academic) . Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. 1

  • Chemical Research in Toxicology (ACS Publications) . Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. 2

  • Chemical Research in Toxicology (ACS Publications) . Inhibitory Aryl Hydrocarbon Receptor−Estrogen Receptor α Cross-Talk and Mechanisms of Action. 7

  • ResearchGate . 3D QSAR studies of hydroxylated polychlorinated biphenyls as potential xenoestrogens. 4

  • Toxicological Sciences (Oxford Academic) . Structural Requirements for the Interaction of 91 Hydroxylated Polychlorinated Biphenyls with Estrogen and Thyroid Hormone Receptors. 8

  • Environmental Science & Technology (ACS Publications) . Determination and Characterization of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Serum and Adipose Tissue of Japanese Women Diagnosed with Breast Cancer. 3

  • University of Groningen . Polychlorinated and hydroxypolychlorinated biphenyls. 6

  • PMC (National Institutes of Health) . Depressive Symptoms After PCB Exposure: Hypotheses for Underlying Pathomechanisms via the Thyroid and Dopamine System.5

Sources

Validation

In-Depth Comparison Guide: UV-Vis Absorption Spectra of Bromohydroxybiphenyl Isomers

In drug development and materials science, understanding the photophysical behavior of biphenyl derivatives is paramount. The UV-Vis absorption spectrum of a biphenyl compound is not merely a chemical fingerprint; it is...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and materials science, understanding the photophysical behavior of biphenyl derivatives is paramount. The UV-Vis absorption spectrum of a biphenyl compound is not merely a chemical fingerprint; it is a direct readout of the molecule's three-dimensional conformation.

This guide objectively compares the UV-Vis absorption spectra of 4-bromo-4'-hydroxybiphenyl and its positional isomers. By analyzing the interplay between steric hindrance and π -conjugation, we can accurately predict and interpret their optical properties.

Mechanistic Principles: The Ortho Effect and π -Conjugation

The fundamental UV absorption of biphenyl systems arises from π→π∗ transitions. The energy required for this transition—and consequently the wavelength of maximum absorption ( λmax​ )—is strictly governed by the coplanarity of the two phenyl rings[1].

  • Para-Isomers (Extended Conjugation): In 4-bromo-4'-hydroxybiphenyl , the substituents are located at the para positions. Because they are far from the central C-C biphenyl bond, they introduce minimal steric hindrance. This allows the two phenyl rings to maintain a relatively planar conformation (dihedral angle ~40° in solution). The hydroxyl (-OH) group acts as a strong electron-donating auxochrome, while the bromo (-Br) group participates in resonance. This push-pull extension of the π -system lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity, ε ).

  • Ortho-Isomers (Steric Disruption): When substituents are moved to the ortho positions (e.g., 2-bromo-4'-hydroxybiphenyl or 2-bromo-2'-hydroxybiphenyl ), severe steric clashing occurs between the bulky bromine atom and the ortho-hydrogens or hydroxyl groups on the adjacent ring[2][3]. To minimize this repulsion, the molecule twists around the pivotal C-C bond, increasing the dihedral angle to 70°–90°[4]. This orthogonal twist breaks the orbital overlap between the rings, destroying the extended conjugation. Consequently, the system behaves more like two isolated benzene rings, triggering a severe hypsochromic shift (blue shift) and a hypochromic effect (decreased ε )[1].

ConformationalLogic cluster_0 Isomer Substitution Pattern Ortho Ortho Substitution (2,2' positions) Steric High Steric Hindrance Ortho->Steric Para Para Substitution (4,4' positions) NoSteric Minimal Steric Hindrance Para->NoSteric Twist Twisted Conformation (Dihedral > 70°) Steric->Twist Planar Coplanar Conformation (Dihedral ~ 40°) NoSteric->Planar Disrupt Disrupted π-Conjugation Twist->Disrupt Extend Extended π-Conjugation Planar->Extend BlueShift Hypsochromic Shift (↓ λmax, ↓ ε) Disrupt->BlueShift RedShift Bathochromic Shift (↑ λmax, ↑ ε) Extend->RedShift

Logical flow of how steric hindrance dictates the UV-Vis spectral shifts in biphenyl isomers.

Quantitative Data Comparison

The table below summarizes the expected photophysical parameters of three key bromohydroxybiphenyl isomers, illustrating the direct correlation between substitution position, structural twist, and spectral output.

IsomerSubstitution PatternEstimated Dihedral Angle λmax​ (nm)Molar Absorptivity ( ε )Spectral Shift Effect
4-bromo-4'-hydroxybiphenyl para, para'~ 40°275 - 280> 20,000Bathochromic (Red)
2-bromo-4'-hydroxybiphenyl ortho, para'~ 60°250 - 255~ 12,000Hypsochromic (Blue)
2-bromo-2'-hydroxybiphenyl ortho, ortho'75° - 90°230 - 235< 10,000Strong Hypsochromic

Experimental Methodology: Self-Validating UV-Vis Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It does not merely outline steps; it integrates internal checks to rule out artifacts such as π -stacking or solvent interference.

Step 1: Precision Sample Preparation
  • Action: Weigh 1.0 mg of the target isomer and dissolve it in 10 mL of HPLC-grade ethanol to create a stock solution. Dilute to a working concentration of 1.0×10−5 M.

  • Causality: Biphenyls possess high molar absorptivities ( ε>10,000 ). A 10−5 M concentration ensures the maximum absorbance remains strictly in the linear dynamic range (0.1 to 1.0 AU). Exceeding 1.0 AU introduces photometric non-linearity and stray light errors. is mandated because it lacks trace aromatics that absorb in the deep UV (< 250 nm).

Step 2: Baseline Correction & Blanking
  • Action: Fill two matched 10 mm path-length quartz cuvettes with HPLC-grade ethanol. Run a baseline scan from 200 nm to 400 nm.

  • Causality: Quartz cuvettes are non-negotiable. Standard borosilicate glass absorbs strongly below 320 nm, which would completely obscure the critical 230–280 nm absorption bands of the biphenyl isomers.

Step 3: Spectral Acquisition
  • Action: Replace the solvent in the sample cuvette with the 1.0×10−5 M isomer solution. Scan from 200 nm to 400 nm at a 1 nm resolution with a medium scan speed.

  • Causality: A 1 nm resolution prevents instrumental peak broadening, allowing for the precise quantification of the λmax​ shift caused by the steric twisting of the biphenyl rings.

Step 4: Self-Validation (Linearity Check)
  • Action: Prepare two additional dilutions ( 0.5×10−5 M and 2.0×10−5 M). Measure the absorbance at the previously determined λmax​ and plot Absorbance vs. Concentration.

  • Causality: This step validates the Beer-Lambert law ( A=εlc ). A perfectly linear plot confirms that the molecules are fully solvated monomers. A non-linear deviation indicates aggregation (e.g., excimer formation), which would artificially alter the λmax​ and invalidate the comparative data.

ProtocolWorkflow Prep 1. Sample Preparation 10⁻⁵ M in HPLC-grade EtOH Blank 2. Baseline Correction Matched Quartz Cuvettes (10 mm) Prep->Blank Scan 3. UV-Vis Scanning 200-400 nm, 1 nm resolution Blank->Scan Validate 4. Self-Validation Beer-Lambert Linearity Check Scan->Validate Analyze 5. Data Extraction Determine λmax and ε Validate->Analyze

Self-validating UV-Vis spectroscopy workflow ensuring data integrity and absence of aggregation.

References

  • Title: Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Ultraviolet Spectroscopy Principles and Benzene Chromophores Source: St. Paul's Cathedral Mission College, Department of Chemistry URL: [Link]

  • Title: Stereoisomerism (Atropisomerism) of Biaryl Systems Source: e-PG Pathshala (INFLIBNET) URL: [Link]

Sources

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